Org 25543
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415523 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363628-88-0 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Org 25543: A Technical Guide to its Mechanism of Action as a GlyT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25543 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its binding kinetics, allosteric interactions, and functional consequences. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism: Selective Inhibition of Glycine Transporter 2
This compound exerts its pharmacological effects through the selective inhibition of GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[2][3] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic signaling.[2][3][4] This potentiation of inhibitory neurotransmission is the basis for its analgesic properties observed in preclinical models of chronic pain.[5][6]
Binding Affinity and Kinetics
This compound is a high-affinity ligand for GlyT2, exhibiting nanomolar potency in various in vitro assays. Its binding kinetics are characterized by a rapid on-rate and a very slow off-rate, contributing to its "biologically irreversible" profile.[5]
| Parameter | Value | Assay System | Reference |
| IC50 | 16 nM | [3H]glycine uptake in hGlyT2-expressing cells | [7] |
| 17.7 ± 4.6 nM | Glycine transport in GlyT2-expressing COS7 cells | [3] | |
| ~20 nM | Glycine-evoked currents in GlyT2-expressing Xenopus oocytes | [5] | |
| Equilibrium Dissociation Constant (Kd) | 7.45 nM | MS Binding Assay | [8][9] |
| 6.99 nM | Calculated from kon/koff | [8] | |
| On-rate (kon) | 1.01 x 10^6 M-1 s-1 | MS Binding Assay | [8][9] |
| Off-rate (koff) | 7.07 x 10^-3 s-1 | MS Binding Assay | [8][9] |
Allosteric Mechanism of Inhibition
Recent evidence indicates that this compound functions as a non-competitive, allosteric inhibitor of GlyT2.[10][11] Molecular dynamics simulations and mutagenesis studies suggest that it does not bind to the glycine substrate site but rather to a lipid-facing allosteric site.[12][13]
This binding is thought to stabilize the transporter in an outward-facing conformation, preventing the conformational changes necessary for glycine translocation.[4] The binding site is proposed to involve residues within transmembrane domains (TMs) 1, 3, 6, 8, and 10.[2][4] Furthermore, the efficacy of this compound is influenced by an allosteric network involving cholesterol, which can modulate the inhibitor's binding and effects.[12][13]
Caption: Signaling pathway of this compound allosteric inhibition of GlyT2.
Experimental Protocols
[3H]Glycine Uptake Assay in HEK293 Cells
This assay quantifies the inhibitory effect of this compound on GlyT2-mediated glycine transport.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT2 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.
-
The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [3H]glycine.
-
After a short incubation period (e.g., 10 minutes), the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the amount of incorporated [3H]glycine is determined by liquid scintillation counting.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the [3H]Glycine Uptake Assay.
MS Binding Assay
This method directly measures the binding of this compound to GlyT2 using mass spectrometry.
-
Membrane Preparation: Membranes from cells overexpressing GlyT2 are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
A fixed amount of membrane preparation is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
For competition assays, a fixed concentration of a reporter ligand and varying concentrations of the test compound (e.g., this compound) are used.
-
The reaction is allowed to reach equilibrium.
-
-
Separation: Bound and free ligand are separated by rapid filtration through a filter plate.
-
Quantification: The amount of bound ligand is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Saturation binding data is analyzed to determine the Kd and Bmax. Competition binding data is used to calculate the Ki of the test compound.
Caption: Workflow for the MS Binding Assay.
Electrophysiological Recording in Xenopus Oocytes
This functional assay measures the effect of this compound on GlyT2-mediated electrical currents.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2 and incubated for several days to allow for protein expression.
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a standard recording solution.
-
The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glycine is applied to the oocyte to induce an inward current mediated by GlyT2.
-
After a stable baseline current is established, this compound is co-applied with glycine to measure its inhibitory effect.
-
To assess reversibility, the oocyte is washed with the recording solution to remove this compound, and the glycine-induced current is measured again.
-
-
Data Analysis: The percentage of inhibition of the glycine-induced current is calculated. Concentration-response curves are generated to determine the IC50.
Irreversibility and Toxicity
A key characteristic of this compound is its "biologically irreversible" inhibition of GlyT2.[5] This is attributed to its very slow dissociation from the transporter. While this property contributes to its potent and sustained analgesic effects, it is also linked to dose-limiting toxicity, including tremors and stereotypies.[5] This toxicity is thought to arise from the complete and prolonged shutdown of GlyT2 activity, which may disrupt essential physiological processes.[2][10][11] The clinical development of this compound was hampered by these safety concerns.[7][10][11]
Conclusion
This compound is a valuable research tool for probing the function of GlyT2 and the role of glycinergic signaling in health and disease. Its mechanism as a potent, selective, and allosteric inhibitor of GlyT2 is well-characterized. The insights gained from studying this compound, particularly regarding its allosteric binding site and the challenges posed by its irreversible mode of action, are crucial for the rational design of new, safer GlyT2 inhibitors with improved therapeutic potential for the treatment of chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 11. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Org 25543: A Potent Analgesic Hampered by Irreversible GlyT2 Inhibition
For Immediate Release: November 20, 2025
Org 25543, a synthetic small molecule, has been a subject of significant interest within the neuroscience and drug development communities. Its potent and selective inhibition of the glycine transporter type 2 (GlyT2) has demonstrated considerable promise for the treatment of chronic and neuropathic pain. However, the very mechanism that underlies its analgesic efficacy is also responsible for dose-limiting toxicities that have thus far precluded its clinical advancement. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental characterization of this compound.
Core Function: Potentiation of Glycinergic Neurotransmission
The primary function of this compound is to act as a potent and selective inhibitor of the glycine transporter type 2 (GlyT2). GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons, a critical step in terminating inhibitory neurotransmission. By blocking this reuptake mechanism, this compound effectively increases the extracellular concentration of glycine, thereby enhancing and prolonging the activation of postsynaptic glycine receptors. This potentiation of inhibitory signaling in the spinal cord and brainstem is the basis for its analgesic effects, particularly in the context of neuropathic pain where inhibitory tone is often diminished.
Mechanism of Action: Allosteric and Irreversible Inhibition
Recent studies have elucidated that this compound does not bind to the glycine substrate site but rather to a lipid allosteric site on the GlyT2 protein. This allosteric binding event induces a conformational change in the transporter that locks it in an outward-facing state, preventing the translocation of glycine.
A critical aspect of this compound's mechanism is its irreversible or very slowly reversible nature. This prolonged, non-competitive inhibition, while contributing to its high potency, is also the primary driver of its toxicity. The sustained blockade of GlyT2 disrupts glycine homeostasis, leading to an over-potentiation of glycinergic signaling that can manifest as hyperekplexia-like symptoms, including exaggerated startle responses, muscle rigidity, and, at higher doses, respiratory distress and mortality. This has been a major hurdle in its development as a therapeutic agent.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ | 16 nM | Human | [³H]glycine uptake in CHO or HEK293 cells | |
| Kᵢ | 7.45 nM | Not Specified | MS Binding Assay | |
| On-rate (kₒₙ) | 1.01 x 10⁶ M⁻¹s⁻¹ | Not Specified | MS Binding Assay | |
| Off-rate (kₒբբ) | 7.07 x 10⁻³ s⁻¹ | Not Specified | MS Binding Assay |
Table 1: In Vitro Potency and Kinetics of this compound
| Animal Model | Dosing | Effect | Reference |
| Mice (Partial Sciatic Nerve Ligation) | Intraperitoneal | Ameliorates mechanical allodynia | |
| Mice (Formalin-induced pain) | ≥0.06 mg/kg | Reduces paw lick duration | |
| Rodents | High Doses | Excitotoxicity, hyperekplexia-like symptoms, mortality |
Table 2: In Vivo Efficacy and Toxicity of this compound
Experimental Protocols
[³H]Glycine Uptake Assay
This assay is a fundamental method for determining the inhibitory potency of compounds targeting glycine transporters.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the gene encoding for human GlyT2.
-
Compound Incubation: The transfected cells are incubated with varying concentrations of this compound for a predetermined period.
-
Glycine Uptake: A solution containing a known concentration of radiolabeled [³H]glycine is added to the cells.
-
Termination and Lysis: The uptake process is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of [³H]glycine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The data is normalized to the control (no inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of transporter activity.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value.
-
Glycine Application: Glycine is applied to the oocyte, which, upon being transported by GlyT2 along with Na⁺ and Cl⁻ ions, generates an inward current that is measured by the amplifier.
-
Inhibitor Application: this compound is perfused into the chamber, and the effect on the glycine-induced current is recorded. The degree of inhibition is quantified.
-
Washout: To assess reversibility, the inhibitor is washed out of the chamber, and the recovery of the glycine-induced current is monitored.
Molecular Dynamics (MD) Simulations
Computational simulations are employed to investigate the binding site and mechanism of interaction at an atomic level.
-
System Setup: A homology model of GlyT2 is embedded in a simulated lipid bilayer with water and ions to mimic the cellular environment.
-
Ligand Docking: this compound is docked into potential binding sites on the GlyT2 model.
-
Simulation: The system is subjected to a molecular dynamics simulation, where the movements of all atoms are calculated over time based on the principles of classical mechanics.
-
Analysis: The trajectory from the simulation is analyzed to determine stable binding poses, key interacting amino acid residues, and conformational changes in the transporter induced by the binding of this compound.
Visualizing the Mechanism and Workflow
Figure 1: Signaling pathway of glycinergic neurotransmission and the inhibitory action of this compound on the glycine transporter 2 (GlyT2).
Figure 2: Experimental workflow for the characterization of this compound.
Figure 3: Proposed allosteric binding mechanism of this compound to GlyT2.
Org 25543: A Technical Whitepaper on a Potent GlyT2 Inhibitor for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Org 25543, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is a critical regulator of glycinergic neurotransmission, primarily in the spinal cord and brainstem, making it a key target for the development of novel analgesics. This compound has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain. This whitepaper details the chemical properties, synthesis, mechanism of action, pharmacology, and experimental protocols related to this compound, offering a centralized resource for researchers in pain, neuroscience, and pharmacology.
Introduction
Glycinergic signaling plays a crucial role in inhibitory neurotransmission within the central nervous system, particularly in the spinal cord where it modulates nociceptive pathways.[1] The glycine transporter 2 (GlyT2), encoded by the SLC6A5 gene, is predominantly expressed on the presynaptic terminals of glycinergic neurons. Its primary function is the reuptake of glycine from the synaptic cleft, thereby terminating the signaling cascade and maintaining the glycine pool for subsequent vesicular release. Inhibition of GlyT2 leads to an elevation of synaptic glycine concentrations, enhancing inhibitory signaling and producing an analgesic effect.
This compound has emerged as a valuable pharmacological tool to probe the function of GlyT2 and as a lead compound in the development of novel pain therapeutics.[2][3] This document serves as an in-depth technical guide to its properties and applications.
Chemical Properties and Synthesis
This compound is a synthetic molecule with the chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide.[4] Its hydrochloride salt is commonly used in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide | [4] |
| Molecular Formula | C24H32N2O4 | Tocris Bioscience |
| Molecular Weight | 412.52 g/mol | MedChemExpress |
| CAS Number | 495076-64-7 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO and ethanol | MedChemExpress |
The synthesis of this compound has been described in the literature and typically involves a multi-step process. A general synthetic scheme is outlined below.
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action
This compound is a potent and selective, non-competitive inhibitor of GlyT2.[5][6] It binds to an allosteric site on the transporter, distinct from the glycine binding site, and locks the transporter in an outward-facing conformation, thereby preventing the translocation of glycine.[3] Studies have indicated that this compound exhibits pseudo-irreversible or slowly reversible inhibition, which contributes to its prolonged pharmacodynamic effect.[2][5][7]
The inhibition of GlyT2 by this compound leads to an increase in the concentration of glycine in the synaptic cleft. This elevated synaptic glycine potentiates the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and dampening the transmission of nociceptive signals.
Caption: Mechanism of analgesic action of this compound via GlyT2 inhibition.
Pharmacology
In Vitro Pharmacology
The inhibitory activity of this compound on GlyT2 has been characterized in various in vitro systems, including recombinant cell lines and primary neuronal cultures.
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay System | Value | Reference |
| IC50 (GlyT2) | Human | [3H]glycine uptake in CHO cells | 16 nM | Tocris Bioscience |
| IC50 (GlyT2) | Human | [3H]glycine uptake in HEK293 cells | ~20 nM | [7] |
| IC50 (GlyT2) | Rat | FLIPR membrane potential assay | 31 ± 6 nM | [8] |
| IC50 (GlyT1) | Human | [3H]glycine uptake in CHO cells | > 100 µM | Tocris Bioscience |
| Kd | Human | MS Binding Assay | 7.45 nM | [8][9] |
| kon | Human | MS Binding Assay | 1.01 x 10^6 M-1s-1 | [8][9] |
| koff | Human | MS Binding Assay | 7.07 x 10^-3 s-1 | [8][9] |
In Vivo Pharmacology
This compound has demonstrated significant antiallodynic and antihyperalgesic effects in several rodent models of neuropathic and inflammatory pain.
Table 3: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intravenous | 0.01 - 0.16 mg/kg | Amelioration of mechanical allodynia | [7][10] |
| Streptozotocin-induced diabetic neuropathy | Mouse | Intravenous | 0.07 - 0.16 mg/kg | Reduction of mechanical allodynia | [2] |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intravenous | Not specified | Reduction of allodynia | [2] |
| Formalin-induced pain | Mouse | Intraperitoneal | ≥ 0.06 mg/kg | Reduction of paw licking duration in the late phase | [7] |
| Partial Sciatic Nerve Ligation (pSNL) | Rat | Subcutaneous | 4 mg/kg | Antiallodynic effect | [11] |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound can cross the blood-brain barrier.[7] However, it exhibits very high plasma and brain tissue protein binding, with only about 2% of the compound being unbound.[7] This high protein binding should be considered when designing and interpreting in vivo experiments.
Experimental Protocols
[3H]Glycine Uptake Assay
This assay is a standard method to determine the inhibitory potency of compounds on glycine transporters.
Caption: Workflow for a typical [3H]glycine uptake assay.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human or rodent GlyT2 are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with various concentrations of this compound or vehicle control in KRH buffer for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [3H]glycine.
-
Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity incorporated into the cells is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor or in mock-transfected cells. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of transporter activity and inhibition.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding GlyT2.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl to clamp the membrane potential.
-
Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, generated by the electrogenic transport of glycine and co-transported ions, is measured.
-
Inhibitor Application: To test for inhibition, oocytes are pre-incubated with this compound, and then glycine is co-applied with the inhibitor. The reduction in the glycine-evoked current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of the inhibitor. Reversibility can be assessed by washing out the inhibitor and measuring the recovery of the glycine-evoked current.[7]
MS Binding Assay
This method directly measures the binding of a ligand to its target protein using mass spectrometry.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing GlyT2.
-
Incubation: Membranes are incubated with this compound at various concentrations in an appropriate buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a filter plate to separate the membrane-bound ligand from the free ligand.
-
Washing: The filters are washed to remove any non-specifically bound ligand.
-
Elution: The bound ligand is eluted from the filters.
-
LC-MS/MS Analysis: The amount of eluted this compound is quantified using a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Data Analysis: Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays can be used to determine the affinity of other unlabeled ligands.
Conclusion
This compound is a potent, selective, and pseudo-irreversible inhibitor of GlyT2 that has proven to be an invaluable tool for studying the role of glycinergic neurotransmission in pain. Its demonstrated efficacy in preclinical pain models underscores the therapeutic potential of targeting GlyT2. However, its on-target side effects, likely due to its irreversible nature, have hindered its clinical development.[6][12] Future research may focus on developing reversible GlyT2 inhibitors with an improved safety profile, building upon the foundational knowledge gained from studies with this compound. This technical guide provides a comprehensive resource to aid researchers in the continued exploration of GlyT2 as a therapeutic target for the management of chronic pain.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 10. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Org 25543: Discovery, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25543, also known by its chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2] Developed by Organon, it was one of the pioneering compounds targeting GlyT2 for the potential treatment of chronic pain, particularly neuropathic pain.[1][3] Despite demonstrating significant analgesic efficacy in preclinical models, its development was halted due to a narrow therapeutic window and dose-dependent toxicity, primarily attributed to its pseudo-irreversible mechanism of inhibition.[1][2][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, preclinical pharmacology, and the toxicological findings that precluded its clinical advancement.
Discovery and History
This compound emerged from research programs in the early 2000s aimed at identifying novel therapeutic agents for neuropathic pain.[1][3] The glycine transporter 2 (GlyT2) was identified as a promising target due to its crucial role in regulating glycine levels in the synaptic cleft of inhibitory glycinergic neurons in the spinal cord.[5] By inhibiting GlyT2, it was hypothesized that the increased synaptic glycine concentration would enhance inhibitory neurotransmission, thereby dampening pain signals.[5] this compound was developed by Organon as a highly potent and selective inhibitor of GlyT2.[1][3] One of the earliest and most comprehensive descriptions of its pharmacological properties was published by Caulfield and colleagues in 2001.[1]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the reuptake of glycine into presynaptic neurons via the GlyT2 transporter.[1][2] This transporter is a member of the Solute Carrier 6 (SLC6) family and is responsible for clearing glycine from the synaptic cleft, thus terminating the inhibitory signal.[1]
Allosteric and Pseudo-Irreversible Inhibition
Subsequent research has elucidated that this compound is not a competitive inhibitor that binds to the glycine substrate site. Instead, it acts as a non-competitive, allosteric inhibitor, binding to an extracellular allosteric site on the GlyT2 transporter.[6] This binding locks the transporter in an outward-open conformation, preventing the translocation of glycine.[4]
A critical aspect of this compound's mechanism is its pseudo-irreversible or functionally irreversible inhibition.[1][2][3][4] This prolonged and tight binding to GlyT2 is believed to be the underlying cause of both its sustained analgesic effects and its associated toxicity.[1][4] The irreversible nature of the inhibition disrupts the normal physiological recycling of glycine, leading to a profound and long-lasting alteration of glycinergic neurotransmission.[4]
Preclinical Pharmacology and Efficacy
Numerous preclinical studies in rodent models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of this compound.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of GlyT2, with reported IC50 values in the nanomolar range. It exhibits significant selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), which is predominantly expressed in glial cells.
| Parameter | Value | Assay System | Reference |
| GlyT2 IC50 | ~20 nM | [³H]glycine uptake in HEK293 cells expressing human GlyT2 | [3] |
| GlyT2 IC50 | 17.7 ± 4.6 nM | [³H]glycine uptake in COS7 cells expressing GlyT2 | [2] |
| GlyT1 IC50 | Low micromolar | [³H]glycine uptake in HEK293 cells expressing GlyT1 | [3] |
In Vivo Analgesic Activity
In animal models of neuropathic pain, such as those induced by partial sciatic nerve ligation or in diabetic neuropathy, systemic administration of this compound has been shown to produce a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
| Animal Model | Effective Dose Range | Route of Administration | Observed Effect | Reference |
| Formalin-induced pain (late phase) | ≥0.06 mg/kg | Intravenous (i.v.) | Reduced paw licking duration | [3] |
| Partial sciatic nerve ligation | ED50: 0.07-0.16 mg/kg | Intravenous (i.v.) | Reduction in nociceptive behavior | |
| Diabetic neuropathic pain | ED50: 0.07-0.16 mg/kg | Intravenous (i.v.) | Reduction in nociceptive behavior |
Toxicology and Discontinuation of Development
The primary obstacle to the clinical development of this compound was its narrow therapeutic index and significant dose-dependent toxicity. The adverse effects observed in preclinical studies are consistent with excessive disruption of inhibitory glycinergic neurotransmission.
| Adverse Effect | Dose Range | Species | Reference |
| Tremors and stereotypies | 0.2 - 2 mg/kg | Mice | [3] |
| Convulsions and mortality | 20 mg/kg | Mice | [3] |
These severe side effects, directly linked to its irreversible inhibition of GlyT2, ultimately led to the discontinuation of its development for clinical use.[1] The experience with this compound has been instrumental in guiding subsequent drug discovery efforts towards the development of reversible GlyT2 inhibitors, which are hypothesized to offer a better balance between efficacy and safety.[3]
Experimental Protocols
[³H]Glycine Uptake Assay
Objective: To determine the in vitro potency (IC50) of this compound on GlyT1 and GlyT2.
Methodology:
-
HEK293 or COS7 cells stably expressing either human GlyT1 or GlyT2 are cultured to confluence in appropriate media.
-
Cells are harvested and seeded into 96-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated for a specified time (e.g., 20 minutes) at room temperature with varying concentrations of this compound.
-
The uptake reaction is initiated by the addition of [³H]glycine (at a concentration close to its Km for the respective transporter) and unlabeled glycine.
-
The reaction is allowed to proceed for a short period (e.g., 10 minutes) at room temperature.
-
Uptake is terminated by aspirating the assay buffer and rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of [³H]glycine taken up is quantified using liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Formalin-Induced Pain Model
Objective: To assess the in vivo analgesic efficacy of this compound in a model of inflammatory pain.
Methodology:
-
Adult male rodents (e.g., mice or rats) are habituated to the testing environment.
-
A solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early (acute) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-60 minutes post-injection).
-
This compound or vehicle is administered (e.g., intravenously) at various doses prior to the formalin injection.
-
The effect of this compound is determined by comparing the duration of nociceptive behaviors in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway of Glycinergic Neurotransmission and Inhibition by this compound
Caption: Inhibition of GlyT2 by this compound in the synaptic cleft.
Experimental Workflow for In Vivo Analgesia Testing
Caption: Workflow for preclinical evaluation of this compound's analgesic effects.
Conclusion
This compound was a seminal molecule in the exploration of GlyT2 inhibition as a therapeutic strategy for chronic pain. Its high potency and selectivity, coupled with robust preclinical efficacy, provided strong validation for GlyT2 as a drug target. However, the discovery of its pseudo-irreversible mechanism of action and the subsequent observation of severe, dose-limiting toxicity underscored the challenges of targeting this transporter. The story of this compound serves as a critical case study in drug development, highlighting the importance of understanding the nuances of drug-target interactions and their implications for the therapeutic window. Future research in this area continues to focus on developing reversible inhibitors that can harness the analgesic potential of GlyT2 modulation while avoiding the safety pitfalls encountered with early compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Org 25543: A Potent and Selective GlyT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25543 is a potent and highly selective, pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2).[1][2] As a non-competitive, allosteric modulator, it has been a critical pharmacological tool for investigating the role of glycinergic neurotransmission in various physiological and pathological processes, particularly in the context of pain modulation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a small molecule inhibitor of the GlyT2 transporter.[1][3][4] Its chemical structure is characterized by a central benzamide core linked to a dimethylaminocyclopentyl methyl group and a benzyloxy-dimethoxy phenyl moiety.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₂O₄・HCl | [1] |
| Molecular Weight | 448.98 g/mol | [1][5] |
| CAS Number | 495076-64-7 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Water (20 mM), DMSO (100 mM) | [5] |
| Purity | ≥98% (HPLC) | [1] |
| SMILES | O=C(NCC2(N(C)C)CCCC2)C1=CC(OC)=C(OCC3=CC=CC=C3)C(OC)=C1.Cl | [5] |
| InChI Key | NIPQJILJYQVZJR-UHFFFAOYSA-N | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2), a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[6][7] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft.[6][7]
The primary mechanism of action of this compound is through non-competitive, allosteric inhibition of GlyT2.[1][3] Recent studies suggest that this compound binds to a lipid allosteric site on the transporter, rather than the glycine binding site itself.[4][8] This binding event locks the transporter in an outward-open conformation, thereby preventing the translocation of glycine back into the presynaptic neuron.[3][7] This inhibition is described as pseudo-irreversible due to the slow dissociation rate of the compound from the transporter.[1][2][3]
By inhibiting GlyT2, this compound leads to an elevation of glycine concentration in the synaptic cleft.[7] This increased availability of glycine enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect on neurotransmission. This potentiation of inhibitory signaling is the basis for the analgesic effects of this compound observed in various preclinical models of pain.[1][3]
Biological Activity and Pharmacological Profile
This compound is a highly potent inhibitor of human GlyT2 with a reported IC₅₀ value of approximately 16 nM.[1][5] It exhibits high selectivity for GlyT2 over GlyT1 and a panel of other biological targets.[1] The binding of this compound to GlyT2 has been characterized with a dissociation constant (Kd) of 7.45 nM, a slow off-rate (k_off) of 7.07 x 10⁻³ s⁻¹, and a fast on-rate (k_on) of 1.01 x 10⁶ M⁻¹s⁻¹.[9]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (hGlyT2) | 16 nM | CHO | [³H]Glycine Uptake | [1][5] |
| IC₅₀ (hGlyT2) | 11.4 nM | HEK293 | Electrophysiology | [3] |
| IC₅₀ (hGlyT2) | 31 ± 6 nM | rGlyT2-HEK | FLIPR Membrane Potential | [9] |
| Selectivity | No activity at GlyT1 or 56 other targets (≥ 100 µM) | CHO | [³H]Glycine Uptake | [1] |
| Binding Affinity (Kd) | 7.45 nM | HEK293 Membranes | MS Binding Assay | [9] |
| Association Rate (k_on) | 1.01 x 10⁶ M⁻¹s⁻¹ | HEK293 Membranes | MS Binding Assay | [9] |
| Dissociation Rate (k_off) | 7.07 x 10⁻³ s⁻¹ | HEK293 Membranes | MS Binding Assay | [9] |
| Mode of Inhibition | Non-competitive, Pseudo-irreversible | Xenopus oocytes, HEK293 | Electrophysiology, [³H]Glycine Uptake | [3][10] |
Key Experimental Protocols
The characterization of this compound has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.
[³H]Glycine Uptake Assay
This assay directly measures the function of GlyT2 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Org 25543 in Glycinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Org 25543, a potent and selective inhibitor of the glycine transporter type 2 (GlyT2). We delve into the critical role of this compound in the modulation of glycinergic signaling, its mechanism of action, and its potential as a therapeutic agent, particularly in the context of pain management. This document synthesizes key quantitative data, details common experimental protocols for its study, and presents visual representations of its interaction with the glycinergic system. While this compound has shown significant promise in preclinical studies, its irreversible inhibitory nature has raised safety concerns, limiting its clinical development. This guide aims to provide a comprehensive resource for researchers exploring the therapeutic potential of GlyT2 inhibitors and the nuances of glycinergic neurotransmission.
Introduction to Glycinergic Signaling and GlyT2
Glycinergic signaling is a fundamental component of inhibitory neurotransmission in the central nervous system (CNS), particularly in the spinal cord and brainstem.[1] The neurotransmitter glycine, upon release from presynaptic neurons, binds to and activates postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thereby inhibiting neurotransmission. This inhibitory action is crucial for motor control, sensory processing, and pain perception.[3]
The precise control of glycine concentration in the synaptic cleft is paramount for maintaining balanced neuronal activity. The glycine transporter type 2 (GlyT2), encoded by the SLC6A5 gene, is a presynaptic sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft back into the presynaptic terminal.[3][4] This reuptake process terminates the postsynaptic signal and allows for the recycling of glycine for subsequent neurotransmitter release.[2] Given its critical role in regulating glycinergic tone, GlyT2 has emerged as a promising therapeutic target for conditions characterized by deficient inhibitory signaling, such as chronic pain.[1][3]
This compound: A Potent GlyT2 Inhibitor
This compound is a potent and selective inhibitor of GlyT2.[5][6] By blocking the reuptake of glycine, this compound effectively increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors and a potentiation of inhibitory signaling.[1] This mechanism of action underlies its analgesic effects observed in various preclinical models of pain.[7] However, a critical characteristic of this compound is its irreversible or pseudo-irreversible nature of inhibition, which, while contributing to its potency, also leads to dose-dependent toxicity, including tremors, convulsions, and even mortality in animal studies.[8][9] This has been a significant impediment to its clinical development.[10]
Mechanism of Action
This compound acts as a non-competitive and allosteric inhibitor of GlyT2.[11] Molecular dynamics simulations and mutagenesis studies suggest that this compound binds to a lipid allosteric site on the transporter, rather than the glycine binding site itself.[11] This binding event induces a conformational change in the transporter that prevents the translocation of glycine.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Assay | Reference(s) |
| IC50 | 16 nM | Human GlyT2 | [3H]glycine uptake in CHO cells | [5] |
| ~20 nM | Human GlyT2 | [3H]glycine uptake in HEK293 cells | [8] | |
| 3.76 nM (2.36–6.01) | Human GlyT2 | Electrophysiology in Xenopus oocytes | [3] | |
| Kd | 7.45 nM | Human GlyT2 | MS Binding Assay | [2][4][12] |
| kon | 1.01 x 106 M-1s-1 | Human GlyT2 | MS Binding Assay | [2][4][12] |
| koff | 7.07 x 10-3 s-1 | Human GlyT2 | MS Binding Assay | [2][4][12] |
| In Vivo Efficacy (Analgesia) | Significant antiallodynic effect at 4 mg/kg (s.c.) | Rat (partial sciatic nerve ligation model) | Behavioral (von Frey test) | [9] |
| Dose-dependent reduction in paw licking (≥0.06 mg/kg, i.v.) | Mouse (formalin model) | Behavioral | [8] | |
| In Vivo Toxicity | Convulsions and mortality at 20 mg/kg (i.v.) | Mouse (formalin model) | Behavioral Observation | [8] |
| Tremors and stereotypies at 0.2 and 2 mg/kg (i.v.) | Mouse (Irwin test) | Behavioral Observation | [8] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to characterize the effects of this compound on glycinergic signaling.
In Vitro Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transfected to express human GlyT2.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Glycine Uptake: A solution containing [3H]glycine is added to the wells, and the cells are incubated for a defined period (e.g., 10-30 minutes) to allow for glycine uptake.
-
Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]glycine.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to directly measure the currents mediated by GlyT2 and the inhibitory effect of this compound.[13][14][15]
Protocol:
-
Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2. Alternatively, cultured neuronal cells expressing GlyT2 can be used.
-
Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Application of glycine to the extracellular solution induces an inward current mediated by GlyT2.
-
Inhibition Measurement: After recording a stable baseline glycine-induced current, this compound is applied to the bath solution, and the change in the current amplitude is measured to determine the degree of inhibition.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the current amplitude in the presence and absence of the compound. Dose-response curves can be generated to determine the IC50.
In Vivo Behavioral Assays for Analgesia
Animal models of pain are used to assess the analgesic efficacy of this compound.
Protocol (Formalin Test):
-
Animal Model: Mice are used for this model of inflammatory pain.
-
Drug Administration: this compound or vehicle is administered to the animals, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.
-
Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The animals are observed for a set period (e.g., 30-60 minutes), and the amount of time they spend licking or biting the injected paw is recorded. This behavior is a measure of the pain response.
-
Data Analysis: The duration of licking/biting is compared between the drug-treated groups and the vehicle control group. A significant reduction in this behavior indicates an analgesic effect.
Protocol (Neuropathic Pain Model - Partial Sciatic Nerve Ligation):
-
Surgical Procedure: In rats or mice, a surgical procedure is performed to create a partial ligation of the sciatic nerve, which induces a state of chronic neuropathic pain.
-
Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. These are calibrated filaments that are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Drug Administration: After the development of allodynia, this compound or vehicle is administered.
-
Post-Drug Assessment: The paw withdrawal threshold is measured again at various time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
Visualizing the Role of this compound in Glycinergic Signaling
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Glycinergic signaling and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing GlyT2 inhibitors.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of glycinergic signaling. Its high potency and selectivity for GlyT2 have been instrumental in elucidating the therapeutic potential of targeting this transporter for pain relief. However, the irreversible nature of its inhibition and the associated toxicity highlight the critical need for developing reversible GlyT2 inhibitors with improved safety profiles for clinical applications. This technical guide provides a foundational understanding of this compound's role in glycinergic signaling, offering researchers a comprehensive overview of its properties and the methodologies for its study. Future research in this area will likely focus on leveraging the structural and mechanistic insights gained from compounds like this compound to design novel, safer, and more effective modulators of glycinergic neurotransmission.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. Glycine Transporter (GlyT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological patch clamp assay to monitor the action of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-cell patch-clamp electrophysiology of voltage-sensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 25543: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and efficacy data from key neuropathic pain studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.
Chemical Properties and Pharmacokinetics
This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule with a molecular weight of 448.98 g/mol and a formula of C24H32N2O4.HCl.[3] It is a potent inhibitor of human GlyT2 with an IC50 of 16 nM.[3] Notably, this compound is considered a pseudo-irreversible or biologically irreversible inhibitor of GlyT2.[4][5]
| Property | Value | Reference |
| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride | [3] |
| Molecular Weight | 448.98 g/mol | [3] |
| Formula | C24H32N2O4.HCl | [3] |
| IC50 for hGlyT2 | 16 nM | [3] |
| Inhibition Type | Pseudo-irreversible / Biologically irreversible | [4][5] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound in alleviating neuropathic pain is through the inhibition of GlyT2. GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons in the spinal cord.[2] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[6] This potentiation of glycinergic signaling helps to counteract the hyperexcitability of dorsal horn neurons that is characteristic of neuropathic pain states.[5] The analgesic effect is mediated through the activation of spinal glycine receptors, particularly the alpha3 subtype (GlyRα3).[2]
References
- 1. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
The Irreversible Binding of Org 25543 to the Glycine Transporter 2 (GlyT2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glycine transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission, has emerged as a promising therapeutic target for the management of chronic pain. Org 25543 is a potent and selective inhibitor of GlyT2 that has been instrumental in elucidating the physiological roles of this transporter. A defining characteristic of this compound is its pseudo-irreversible binding to GlyT2, a feature that confers both potent, long-lasting analgesia and significant on-target toxicity. This technical guide provides a comprehensive overview of the irreversible interaction between this compound and GlyT2, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development engaged in the study of GlyT2 and the design of novel analgesics.
Introduction
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its synaptic concentration is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT2 is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thereby terminating synaptic transmission and replenishing the vesicular pool of the neurotransmitter. Inhibition of GlyT2 leads to an elevation of extracellular glycine levels, enhancing inhibitory signaling and producing an analgesic effect in various preclinical pain models.[1]
This compound (N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide) is a highly selective and potent inhibitor of GlyT2.[1] Its pseudo-irreversible binding kinetics result in a prolonged pharmacodynamic effect, which, while contributing to its analgesic efficacy, is also associated with significant adverse effects, including tremors, seizures, and mortality at higher doses.[2][3] These toxicities are believed to stem from the complete and sustained blockade of GlyT2, leading to a rundown of the presynaptic glycine pool and impaired inhibitory neurotransmission.[2] Understanding the molecular details of this compound's interaction with GlyT2 is therefore crucial for the rational design of safer, reversible inhibitors with improved therapeutic windows.
Quantitative Analysis of this compound Binding to GlyT2
The interaction of this compound with GlyT2 has been characterized using various in vitro assays. The following tables summarize the key quantitative data from radioligand binding, functional uptake, and mass spectrometry-based assays.
Table 1: Inhibitory Potency of this compound on GlyT2
| Assay Type | Cell Line | Species | IC50 (nM) | Reference |
| [³H]glycine uptake | HEK293 | Human | ~20 | [4] |
| [³H]glycine uptake | HEK293 | Mouse | 100 | [4] |
| [³H]glycine uptake | COS7 | Not Specified | 17.7 ± 4.6 | [1] |
| Electrophysiology | Xenopus laevis oocytes | Human | ~20 | [4] |
| Functional Assay | Not Specified | Not Specified | 16 | [2][5] |
Table 2: Kinetic Parameters of this compound Binding to GlyT2
| Parameter | Value | Method | Reference |
| k_on (On-rate) | 1.01 x 10⁶ M⁻¹s⁻¹ | MS Binding Assay | [6] |
| k_off (Off-rate) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [6] |
| K_d (Equilibrium Dissociation Constant) | 7.45 nM | MS Binding Assay | [6] |
Molecular Mechanism of Irreversible Binding
Recent structural and computational studies have provided significant insights into the binding mode of this compound and the basis for its pseudo-irreversible inhibition.
Allosteric Binding Site
Contrary to initial hypotheses that suggested binding at the substrate site, cryo-electron microscopy (cryo-EM) structures have revealed that this compound binds to an extracellular allosteric site on GlyT2.[7] This binding pocket is located at the interface of several transmembrane (TM) domains, including TM1, TM3, TM6, and TM8.[8] Molecular dynamics simulations further indicate that the lipid allosteric site is the most probable binding location for this compound.[9][10]
Conformational Arrest
The binding of this compound locks the transporter in an outward-open conformation.[7] This conformational arrest prevents the conformational changes necessary for glycine transport, effectively inhibiting the transporter's function. The stability of this inhibitor-bound state contributes to the slow dissociation rate and the observed pseudo-irreversibility.
Key Molecular Interactions
The high-affinity binding of this compound is mediated by a network of interactions with specific residues within the allosteric pocket. The aromatic rings of the molecule, designated R4, R5, and R6, play crucial roles in these interactions. For instance, the methoxy substituent on the R5 ring of this compound is a key determinant of its irreversible binding. A derivative of this compound lacking this group acts as a reversible inhibitor.[1]
The following diagram illustrates the proposed mechanism of this compound-mediated inhibition of GlyT2.
Figure 1. Proposed mechanism of GlyT2 inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the binding of this compound to GlyT2.
[³H]Glycine Uptake Assay in HEK293 Cells
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT2.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding human or mouse GlyT2.
-
Inhibitor Incubation: Transfected cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at room temperature.
-
Uptake Initiation: The uptake of glycine is initiated by adding a solution containing [³H]glycine (e.g., 10 µM) and unlabeled glycine.
-
Uptake Termination: After a short incubation period (e.g., 7 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Quantification: The amount of intracellular [³H]glycine is quantified by liquid scintillation counting after cell lysis.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
The following diagram outlines the workflow for the [³H]glycine uptake assay.
Figure 2. Experimental workflow for the [³H]glycine uptake assay.
Electrophysiological Recording in Xenopus laevis Oocytes
This technique directly measures the function of GlyT2 by recording the glycine-evoked currents in oocytes expressing the transporter.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2.
-
Two-Electrode Voltage Clamp: After 2-4 days of expression, oocytes are voltage-clamped at a holding potential (e.g., -60 mV).
-
Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, mediated by the co-transport of Na⁺, Cl⁻, and glycine, is recorded.
-
Inhibitor Application: To determine the inhibitory effect, this compound is co-applied with glycine, and the reduction in current is measured.
-
Washout Experiments: To assess reversibility, after incubation with this compound, the oocyte is washed with buffer for a defined period, and the recovery of the glycine-evoked current is monitored. The lack of recovery indicates irreversible or very slow dissociation of the inhibitor.[4]
Mass Spectrometry (MS) Binding Assays
MS Binding Assays provide a direct measure of ligand binding to the transporter without the need for radiolabeling.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing GlyT2 are prepared.
-
Binding Reaction: The membranes are incubated with this compound at various concentrations to reach equilibrium. For competition assays, a fixed concentration of a reporter ligand and varying concentrations of the test compound are used.
-
Separation: The transporter-bound ligand is separated from the unbound ligand, typically by filtration or centrifugation.
-
Quantification: The amount of bound this compound is quantified using a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Kinetic Analysis: For kinetic experiments, the association and dissociation of this compound are measured over time to determine the on- and off-rates.[6]
The logical relationship for determining binding parameters using MS Binding Assays is depicted below.
Figure 3. Logical workflow for analyzing MS binding assay data.
Conclusion and Future Directions
The pseudo-irreversible binding of this compound to an allosteric site on GlyT2 provides a compelling example of how a small molecule can effectively and persistently modulate the function of a neurotransmitter transporter. While this property underlies its potent analgesic effects, it also leads to a narrow therapeutic index due to on-target toxicity. The detailed understanding of the this compound-GlyT2 interaction, facilitated by a combination of functional, kinetic, and structural studies, has been invaluable.
Future research in this area should focus on leveraging this knowledge to design novel GlyT2 inhibitors with optimized kinetic profiles. The development of reversible inhibitors that maintain high potency and selectivity is a key objective for creating safer and more effective treatments for chronic pain. The experimental protocols and quantitative data presented in this guide provide a solid foundation for these future drug discovery and development efforts. The recent development of reversible analogs of this compound, such as RPI-GLYT2-82, which demonstrate analgesia without the mechanism-based side effects, highlights the promise of this structure-based design approach.[7]
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
Org 25543: A Comprehensive Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity and specificity of Org 25543, a potent and selective inhibitor of the Glycine Transporter 2 (GlyT2). The document summarizes key quantitative data, details experimental protocols for seminal assays, and visualizes the compound's mechanism of action and relevant experimental workflows.
Executive Summary
This compound is a high-affinity, non-competitive, and apparently irreversible inhibitor of GlyT2, a key regulator of glycinergic neurotransmission.[1][2] It has demonstrated analgesic properties in various preclinical pain models.[1][3] The primary mechanism of action involves binding to a lipid allosteric site on GlyT2.[4][5] While highly selective for GlyT2 over the related GlyT1, a comprehensive understanding of its broader off-target profile is crucial for evaluating its therapeutic potential and safety. This guide consolidates the available data on its on-target potency and off-target interactions.
Quantitative Data on Target Engagement
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for its primary target, GlyT2, and its selectivity over GlyT1.
Table 1: On-Target Activity of this compound at Glycine Transporter 2 (GlyT2)
| Parameter | Species | Assay Type | Value | Reference |
| IC₅₀ | Human | [³H]glycine uptake | 12 nM | [4] |
| Mouse | [³H]glycine uptake | 12 nM | [4] | |
| Rat | [³H]glycine uptake | 16 nM | [6] | |
| Human | Electrophysiology (Oocytes) | ~20 nM | ||
| COS7 Cells | [³H]glycine uptake | 17.7 ± 4.6 nM | ||
| Kᵢ | Human | MS Binding Assay | 7.45 nM | [6] |
| k_on | Human | MS Binding Assay | 1.01 x 10⁶ M⁻¹s⁻¹ | [6] |
| k_off | Human | MS Binding Assay | 7.07 x 10⁻³ s⁻¹ | [6] |
| Mechanism | - | Various | Non-competitive, Allosteric, Irreversible | [1][2] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | Value (IC₅₀) | Reference |
| GlyT1 | Human | [³H]glycine uptake | >10 µM | [4] |
| Mouse | [³H]glycine uptake | >10 µM | [4] |
A broader selectivity screening of this compound against a panel of common, biologically relevant targets revealed only partial activity on a limited number of targets, with IC₅₀ values above the maximal free compound concentration achieved in preclinical pain models.[4] This suggests that at therapeutic doses, this compound is likely to be highly selective for GlyT2.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect on GlyT2 through a sophisticated allosteric mechanism. Rather than competing with glycine at the substrate binding site, it binds to a distinct lipid allosteric site.[4][5] This binding is further stabilized by interactions with cholesterol within the cell membrane, forming an allosteric network that regulates transporter function.[4] This mode of action leads to a potent, functionally irreversible inhibition of glycine transport, which, while contributing to its analgesic efficacy, has also been linked to on-target side effects.[1][4]
Figure 1. Allosteric inhibition of GlyT2 by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
[³H]Glycine Uptake Assay
This assay measures the inhibition of glycine transport into cells expressing the target transporter.
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding human or mouse GlyT1 or GlyT2.
-
Compound Incubation: On the day of the assay, cells are washed with buffer and incubated with various concentrations of this compound for a predetermined time at room temperature.
-
Initiation of Uptake: Glycine uptake is initiated by adding a solution containing [³H]glycine (and unlabeled glycine) to the cells.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: Cells are lysed, and the amount of incorporated [³H]glycine is measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiological Recording in Xenopus Oocytes
This method directly measures the function of the transporter by recording glycine-induced electrical currents.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2.
-
Two-Electrode Voltage Clamp: After a few days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Glycine Application: Glycine is applied to the oocyte, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with glycine.
-
Inhibitor Application: To test for inhibition, this compound is co-applied with glycine. To test for reversibility, after incubation with the inhibitor, it is washed out for a period before a subsequent application of glycine.
-
Data Acquisition and Analysis: The amplitude of the glycine-induced currents in the presence and absence of the inhibitor is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀.
MS Binding Assay
This assay provides a direct measure of ligand binding to the transporter without relying on a functional readout.
-
Membrane Preparation: Membranes from cells expressing GlyT2 are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of this compound (as the reporter ligand) and varying concentrations of a competing ligand.
-
Separation: The bound and free ligands are separated, for example, by filtration.
-
Quantification: The amount of bound this compound is quantified using a highly sensitive and rapid LC-ESI-MS/MS method.[6]
-
Data Analysis: Kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (Kᵢ) are determined from association, dissociation, and competition experiments.[6]
Figure 2. Workflow for MS Binding Assay of this compound.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of GlyT2. Its mechanism of action, involving a lipid allosteric site and stabilization by cholesterol, has been well-characterized through a variety of in vitro assays. While exhibiting excellent selectivity against GlyT1, broader selectivity profiling suggests minimal off-target activity at therapeutically relevant concentrations. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of GlyT2 inhibitors. The apparent irreversibility of this compound's inhibition, however, highlights a potential challenge for its therapeutic development, suggesting that future efforts may focus on reversible inhibitors that retain high potency and selectivity.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Org 25543 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is primarily located in the spinal cord and brainstem and is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][3] By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory signaling.[1] This mechanism of action makes this compound a compound of interest for studying the role of glycinergic pathways in various physiological and pathological processes, particularly in the context of pain modulation.[1][4] Preclinical studies in animal models of neuropathic and inflammatory pain have demonstrated the analgesic potential of this compound.[4] However, its development has been hindered by a narrow therapeutic window, with side effects such as tremors, convulsions, and lethality observed at higher doses, which is attributed to its irreversible binding to GlyT2.[5]
These application notes provide detailed protocols for in vivo experiments using this compound to study its effects on pain, along with a summary of its mechanism of action and relevant quantitative data from published studies.
Mechanism of Action: GlyT2 Inhibition
This compound acts as a non-competitive and irreversible inhibitor of GlyT2.[6] The primary function of GlyT2 is to maintain a high concentration of glycine within presynaptic terminals for vesicular refilling, a crucial step for sustained inhibitory neurotransmission.[7] By blocking GlyT2, this compound prevents the reuptake of glycine, leading to an accumulation of glycine in the synaptic cleft.[1] This elevated synaptic glycine concentration enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening nociceptive signaling.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and toxicity of this compound in various animal models of pain.
Table 1: Efficacy of this compound in Pain Models
| Animal Model | Species | Administration Route | Effective Dose Range | Endpoint | Reference |
| Partial Sciatic Nerve Ligation (pSNL) | Rat | Subcutaneous (s.c.) | 4 mg/kg | Reduction in mechanical allodynia | [8] |
| Formalin Test (Late Phase) | Mouse | Intravenous (i.v.) | 0.06 - 2 mg/kg | Reduction in paw licking time | [9] |
| Diabetic Neuropathic Pain | Mouse | Intravenous (i.v.) | ED₅₀: 0.07-0.16 mg/kg | Reduction in nociceptive behavior | [10] |
| Bone Cancer Pain | Mouse | Intravenous (i.v.) | Not specified | Reduction in allodynia and hyperalgesia |
Table 2: Toxicity Profile of this compound
| Species | Administration Route | Dose | Observed Side Effects | Reference |
| Mouse | Intravenous (i.v.) | Low doses | Tremors | [10] |
| Mouse | Intravenous (i.v.) | 20 mg/kg | Convulsions, lethality | [9][10] |
| Rat | Subcutaneous (s.c.) | 4 mg/kg | No motor dysfunction or discernible behavioral side-effects reported | [8] |
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model in Rats for Neuropathic Pain
This protocol describes the induction of neuropathic pain via pSNL and the subsequent assessment of mechanical allodynia following this compound administration.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Male Sprague Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Protocol:
-
Animal Acclimation: House rats for at least one week before the experiment with free access to food and water.
-
Baseline Mechanical Threshold Measurement:
-
Place rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Using the "up-down" method, determine the 50% paw withdrawal threshold (PWT) with von Frey filaments.[10] Apply filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed.
-
-
Partial Sciatic Nerve Ligation Surgery:
-
Anesthetize the rat with isoflurane.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the nerve and ligate approximately one-third to one-half of the nerve diameter with an 8-0 silk suture.[11][12]
-
Close the muscle and skin layers with sutures.
-
For sham-operated animals, expose the sciatic nerve without ligation.[13]
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Post-Operative Assessment:
-
Allow animals to recover for 7-14 days.
-
Confirm the development of mechanical allodynia by measuring the PWT as described in step 2. A significant decrease in PWT in the ipsilateral paw compared to baseline and the contralateral paw indicates successful nerve injury.
-
-
This compound Administration and Testing:
-
Prepare a solution of this compound in the chosen vehicle. The specific vehicle for this compound is not consistently reported in the literature; sterile saline is a common choice for subcutaneous injections.
-
Administer this compound subcutaneously at the desired doses (e.g., 2 mg/kg and 4 mg/kg).[8]
-
Measure the PWT at various time points after administration (e.g., 30, 60, and 180 minutes) to evaluate the anti-allodynic effect.[8]
-
Formalin Test in Mice for Inflammatory Pain
This protocol details the use of the formalin test to assess the analgesic effects of this compound on inflammatory pain.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male CD-1 mice (20-25 g)
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers
-
Syringes and needles (for i.v. and intraplantar injections)
Protocol:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound intravenously (i.v.) via the tail vein at the desired doses (e.g., 0.02, 0.06, 0.2, 2, and 20 mg/kg).[9] Administer the vehicle to the control group.
-
-
Formalin Injection:
-
Five minutes after this compound administration, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.[14]
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[14][15]
-
-
Data Analysis:
-
Compare the paw licking/biting time between the this compound-treated groups and the vehicle-treated group for both phases. A significant reduction in licking time in the late phase is indicative of an anti-inflammatory analgesic effect.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the glycinergic system in nociception. The protocols provided herein offer a framework for conducting in vivo studies to assess its analgesic properties in established models of neuropathic and inflammatory pain. Researchers should exercise caution due to the compound's narrow therapeutic index and potential for severe adverse effects at higher doses. Careful dose-response studies and monitoring of animal welfare are critical when working with this compound. The irreversible nature of its binding to GlyT2 should also be a key consideration in experimental design and data interpretation.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. What are Glycine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 6. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Partial Sciatic Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 13. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 25543 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Org 25543 in preclinical mouse studies, with a focus on its application in pain research. The information is compiled from various studies to guide experimental design and execution.
1. Introduction
This compound is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is primarily responsible for the reuptake of glycine into presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem.[1] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[1][3] This mechanism of action has made this compound a valuable research tool for investigating the role of the glycinergic system in various physiological and pathological processes, most notably in the modulation of pain.[1][4] However, it is important to note that this compound is characterized as a pseudo-irreversible or irreversible inhibitor, which contributes to a narrow therapeutic window and potential for toxicity at higher doses.[2][3][5][6]
2. Mechanism of Action
This compound exerts its effects by binding to an extracellular allosteric site on the GlyT2 transporter, locking it in an outward-open conformation.[7] This non-competitive inhibition prevents the reuptake of glycine from the synaptic cleft into the presynaptic neuron.[1][8] The resulting elevation of extracellular glycine potentiates the activity of glycine receptors (GlyRs) on postsynaptic neurons, leading to increased inhibitory signaling. In the context of pain, this enhanced inhibition in the dorsal horn of the spinal cord can dampen the transmission of nociceptive signals.[1]
3. Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various mouse studies. It is crucial to consider the dose-dependent effects, including the narrow window between efficacy and toxicity.
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Formalin-induced inflammatory pain | Intravenous (i.v.) | 0.06 | 36% reduction in paw licking (late phase) | [5] |
| Formalin-induced inflammatory pain | Intravenous (i.v.) | 0.2 | Tremors and stereotypies (1 of 3 mice) | [5] |
| Formalin-induced inflammatory pain | Intravenous (i.v.) | 2 | 48% reduction in paw licking (late phase) | [5] |
| Formalin-induced inflammatory pain | Intravenous (i.v.) | 20 | Highly toxic, convulsions, and lethality | [5] |
| Partial sciatic nerve ligation (pSNL) | Intravenous (i.v.) | 0.01 | Minimal active dose for antiallodynia | [5] |
| Partial sciatic nerve ligation (pSNL) | Intravenous (i.v.) | 0.07-0.16 | ED₅₀ for reducing nociceptive behavior | [5] |
| Diabetic neuropathic pain | Intravenous (i.v.) | 0.07-0.16 | ED₅₀ for reducing nociceptive behavior | [5] |
| Partial sciatic nerve ligation (pSNL) | Subcutaneous (s.c.) | 2 | No significant antiallodynic effect (acute or chronic) | [8] |
| Partial sciatic nerve ligation (pSNL) | Subcutaneous (s.c.) | 4 | Antiallodynic effect | [8] |
| Chronic constriction injury (CCI) | Intraperitoneal (i.p.) | 50 | Less than 50% reduction in allodynia; lethal/near-lethal dose with severe side effects | [9] |
4. Experimental Protocols
Below are detailed protocols for common experimental paradigms used to evaluate the efficacy of this compound in mouse models of pain.
4.1. Formalin-Induced Inflammatory Pain Model
This model assesses the effects of a compound on both acute and tonic inflammatory pain.
-
Animals: Adult male mice (e.g., C57BL/6), weighing 20-25g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing environment before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline). The final concentration should be adjusted to deliver the desired dose in a volume of approximately 10 ml/kg.
-
Experimental Procedure:
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein.
-
Five minutes after drug administration, inject 20 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in a clear observation chamber.
-
Record the total time the animal spends licking the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis: Compare the paw licking duration in the this compound-treated groups to the vehicle-treated group for both phases using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).
4.2. Neuropathic Pain Model (e.g., Partial Sciatic Nerve Ligation - pSNL)
This model is used to study chronic neuropathic pain.
-
Surgical Procedure: Induce neuropathic pain by performing partial sciatic nerve ligation as previously described in the literature. Allow animals to recover for a period of 7-14 days to develop stable mechanical allodynia.
-
Assessment of Mechanical Allodynia:
-
Place mice on an elevated mesh floor in individual clear plastic chambers and allow them to acclimate.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.
-
-
Drug Testing:
-
Establish a baseline PWT for each animal before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intravenous or subcutaneous).
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to determine the time course of the antiallodynic effect.
-
-
Data Analysis: Analyze the change in PWT from baseline for each treatment group over time using statistical methods such as two-way ANOVA with repeated measures.
5. Safety and Toxicity
A critical consideration when working with this compound is its narrow therapeutic index.[9] While effective analgesic doses have been identified in the range of 0.06 to 4 mg/kg, depending on the administration route and pain model, higher doses are associated with significant toxicity.[5][8]
-
Adverse Effects: Observed side effects in mice include tremors, stereotypies, convulsions, and, at higher doses (e.g., 20 mg/kg i.v.), lethality.[5]
-
Irreversibility: The pseudo-irreversible nature of GlyT2 inhibition by this compound is thought to contribute to its toxicity.[1][3][5] Prolonged blockade of GlyT2 can disrupt glycine homeostasis, leading to adverse neurological effects.
-
Recommendations: It is imperative to conduct dose-response studies carefully to identify the optimal analgesic dose with minimal side effects. Researchers should be prepared to monitor animals closely for any signs of toxicity.
This compound is a powerful pharmacological tool for investigating the role of the glycinergic system in pain and other neurological processes. Its high potency and selectivity for GlyT2 allow for targeted modulation of this inhibitory pathway. However, researchers must be mindful of its irreversible inhibitory mechanism and the associated narrow therapeutic window. The protocols and data presented here serve as a guide for designing and conducting well-controlled and informative mouse studies with this compound.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Org 25543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein involved in regulating glycine levels at inhibitory synapses.[1] By blocking the reuptake of glycine into presynaptic neurons, this compound effectively increases the concentration of glycine in the synaptic cleft, thereby enhancing glycinergic neurotransmission.[2] This mechanism has made this compound a valuable tool in neuroscience research, particularly in the study of pain, as GlyT2 inhibition has demonstrated analgesic effects in various animal models.[3][4]
These application notes provide an overview of the in vitro assays utilizing this compound to characterize its interaction with GlyT2 and to screen for novel GlyT2 inhibitors. Detailed protocols for key experiments are provided to facilitate the implementation of these assays in a laboratory setting.
Mechanism of Action
This compound acts as a noncompetitive and pseudo-irreversible inhibitor of GlyT2.[2][5] It binds to an extracellular allosteric site on the transporter, distinct from the glycine binding site, locking it in an outward-open conformation.[5][6] This allosteric inhibition prevents the translocation of glycine across the cell membrane. The "pseudo-irreversible" nature of its binding is characterized by a very slow off-rate, leading to a prolonged inhibition of transporter activity even after the removal of the compound from the extracellular medium.[7]
Signaling Pathway of GlyT2 Inhibition by this compound
Caption: Signaling pathway of GlyT2 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with GlyT2 as determined by various in vitro assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 16 nM | [3H]Glycine Uptake | CHO cells expressing hGlyT2 | [1] |
| IC50 | 17.7 ± 4.6 nM | [3H]Glycine Uptake | COS7 cells expressing GlyT2 | [2] |
| IC50 | ~20 nM | Glycine-induced Currents | Xenopus laevis oocytes expressing GlyT2 | [7] |
| IC50 | 31 ± 6 nM | FLIPR Membrane Potential Assay | Not specified | [8] |
| Kd | 7.45 nM | MS Binding Assay | Membranes from HEK293 cells expressing GlyT2 | [9][10] |
| Ki | ~1 µM | MS Binding Assay (Competition) | Membranes from HEK293 cells expressing GlyT2 | [8] |
Table 2: Kinetic Parameters of this compound Binding to GlyT2
| Parameter | Value | Unit | Assay Type | Reference |
| kon (On-rate) | 1.01 x 106 | M-1s-1 | MS Binding Assay | [9][10] |
| koff (Off-rate) | 7.07 x 10-3 | s-1 | MS Binding Assay | [9][10] |
Experimental Protocols
[3H]Glycine Uptake Assay
This assay directly measures the functional activity of GlyT2 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter. Inhibition of this uptake is a direct measure of the potency of a test compound.
Experimental Workflow for [3H]Glycine Uptake Assay
Caption: Workflow for a [3H]Glycine Uptake Assay.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or COS7 cells stably expressing human GlyT2 in appropriate growth medium.
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation:
-
Prepare serial dilutions of this compound or test compounds in a suitable assay buffer (e.g., phosphate-buffered saline, PBS).
-
Remove growth medium from the cells and wash once with assay buffer.
-
Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Glycine Uptake:
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove any unbound radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MS Binding Assay
This is a direct binding assay that quantifies the amount of a reporter ligand (in this case, this compound) bound to its target (GlyT2) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the determination of binding affinity (Kd) and kinetics (kon and koff).[8][9]
Experimental Workflow for MS Binding Assay
Caption: Workflow for an MS Binding Assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing GlyT2.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
Saturation Binding: Incubate a fixed amount of membrane preparation with increasing concentrations of this compound to determine the Kd and Bmax.
-
Competition Binding: Incubate a fixed amount of membrane preparation with a fixed concentration of this compound (typically at or near its Kd) and increasing concentrations of a test compound to determine the Ki.
-
Kinetic Experiments:
-
Association (kon): Initiate the binding reaction and terminate it at various time points to measure the rate of association.
-
Dissociation (koff): Allow the binding to reach equilibrium, then add an excess of an unlabeled competitor to prevent re-binding and measure the amount of bound this compound at various time points.
-
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a filter plate (e.g., glass fiber) to separate the membrane-bound ligand from the free ligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Elution and Quantification:
-
Elute the bound this compound from the filters using a suitable solvent.
-
Quantify the amount of this compound in the eluate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., Prism) to determine the binding parameters (Kd, Bmax, Ki, kon, koff).
-
Electrophysiological Assay
This assay measures the glycine-induced currents in cells expressing GlyT2, typically Xenopus laevis oocytes, using two-electrode voltage clamp. Inhibition of these currents by a compound provides a functional measure of its effect on the transporter.
Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding human GlyT2.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Glycine Application and Inhibition:
-
Apply a fixed concentration of glycine (e.g., 30 µM) to the oocyte to induce an inward current.[5]
-
After a stable baseline current is established, co-apply glycine with various concentrations of this compound or the test compound.
-
To test for reversibility, wash out the compound and re-apply glycine to measure the recovery of the current.[7]
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50.
-
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound and the discovery of novel GlyT2 inhibitors. The [3H]glycine uptake assay offers a high-throughput method for assessing functional inhibition. The MS binding assay provides detailed information on the binding affinity and kinetics of ligand-transporter interactions. Electrophysiological assays deliver real-time functional data on the modulation of transporter activity. The selection of the appropriate assay will depend on the specific research question and the stage of the drug discovery process.
References
- 1. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
Application Notes and Protocols for Org 25543 in Glycine Transporter 2 (GlyT2) Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective inhibitor of the Glycine Transporter Type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating the neurotransmitter signal and replenishing the vesicular glycine pool.[2][3] Due to its critical role in inhibitory neurotransmission, particularly in the spinal cord and brainstem, GlyT2 is a significant target for the development of therapeutics for conditions such as chronic pain.[1]
This compound acts as a non-competitive and pseudo-irreversible inhibitor, binding to an extracellular allosteric site on GlyT2.[4][5][6] This binding locks the transporter in an outward-open conformation, preventing the translocation of glycine.[4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate the kinetics of GlyT2 in various experimental systems.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound interaction with GlyT2, compiled from various studies.
Table 1: Inhibitory Potency of this compound on GlyT2
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC₅₀ | 16 nM | CHO cells | [³H]glycine uptake | [7] |
| IC₅₀ | ~20 nM | HEK293 cells | [³H]glycine uptake | [8] |
| IC₅₀ | 12 nM | HEK293 cells (human GlyT2) | [³H]glycine uptake | [8] |
| IC₅₀ | 17.7 ± 4.6 nM | COS7 cells | [³H]glycine uptake | [9] |
| IC₅₀ | 11.4 nM | Xenopus laevis oocytes | Electrophysiology | [6] |
| IC₅₀ | 31 ± 6 nM | HEK-rGlyT2 cells | FLIPR Membrane Potential Assay | [10][11] |
Table 2: Binding Kinetics of this compound with GlyT2
| Parameter | Value | Method | Reference |
| Kd | 7.45 nM | MS Binding Assay | [10][12] |
| k_on | 1.01 x 10⁶ M⁻¹s⁻¹ | MS Binding Assay | [10][12] |
| k_off | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [10][12] |
| Half-life (t₁/₂) | 98.4 ± 3.5 s | MS Binding Assay | [10] |
Signaling and Experimental Diagrams
Glycinergic Synapse and GlyT2 Function
The following diagram illustrates the role of GlyT2 in a glycinergic synapse.
Caption: Role of GlyT2 in a glycinergic synapse.
Mechanism of this compound Inhibition
This diagram illustrates the allosteric inhibition of GlyT2 by this compound.
Caption: Allosteric inhibition of GlyT2 by this compound.
Experimental Workflow for [³H]Glycine Uptake Assay
The following diagram outlines the general workflow for a radiolabeled glycine uptake assay.
Caption: Workflow for a [³H]Glycine Uptake Assay.
Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay in Mammalian Cells
This protocol is adapted from methodologies used for HEK293, CHO, or COS7 cells expressing recombinant GlyT2.[7][8][9]
1. Cell Culture and Plating: a. Culture GlyT2-expressing cells in appropriate media and conditions. b. Plate cells in 24- or 48-well plates at a density that yields a confluent monolayer on the day of the experiment.
2. Reagents and Buffers:
-
Uptake Buffer (e.g., PBS): Phosphate-Buffered Saline (pH 7.4).
-
[³H]Glycine Stock Solution: Prepare a stock solution of known concentration and specific activity.
-
This compound Stock Solution: Prepare a concentrated stock solution in DMSO.
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Scintillation Cocktail.
3. Assay Procedure: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cell monolayer twice with pre-warmed Uptake Buffer. c. Add Uptake Buffer containing the desired concentrations of this compound or vehicle (DMSO) to the wells. For IC₅₀ determination, use a range of this compound concentrations. d. Pre-incubate the cells for 10 minutes at room temperature or 37°C. e. Initiate the glycine uptake by adding [³H]Glycine to a final concentration of, for example, 10 µM.[9] f. Incubate for a specific time, typically 7-10 minutes, at room temperature or 37°C.[9] g. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Wash Buffer. h. Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes. i. Transfer the lysate to scintillation vials. j. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis: a. To determine non-specific uptake, include control wells with a high concentration of a non-labeled GlyT2 inhibitor or perform the assay with untransfected cells. b. Subtract non-specific uptake from total uptake to obtain specific uptake. c. For IC₅₀ determination, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model.
Protocol 2: Electrophysiological Recording in Xenopus laevis Oocytes
This protocol is based on two-electrode voltage-clamp (TEVC) recordings from Xenopus oocytes expressing GlyT2.[7][8]
1. Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus laevis oocytes. b. Inject oocytes with cRNA encoding human or rodent GlyT2. c. Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium.
2. Reagents and Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Glycine Stock Solution: Prepare a concentrated stock solution in ND96.
-
This compound Stock Solution: Prepare a concentrated stock solution in DMSO and dilute in ND96 for experiments.
3. Electrophysiological Recording: a. Place a GlyT2-expressing oocyte in a recording chamber continuously perfused with ND96. b. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV. c. Obtain a stable baseline current. d. To measure glycine-evoked currents, apply glycine at a concentration around its EC₅₀ (e.g., 15 µM) by switching the perfusion solution.[8] e. To determine the inhibitory effect of this compound, pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 4 minutes) before co-applying it with glycine.[8] f. To assess the reversibility, after application of this compound, wash the oocyte with ND96 for a specified duration (e.g., 10 minutes) and then re-apply glycine alone.[8]
4. Data Analysis: a. Measure the peak amplitude of the glycine-evoked inward current. b. Calculate the percentage of inhibition by comparing the current in the presence of this compound to the control current. c. For IC₅₀ determination, generate a concentration-response curve and fit the data using a suitable model.
Protocol 3: MS Binding Assay for GlyT2
This protocol outlines a mass spectrometry-based binding assay using this compound as the reporter ligand.[10][12]
1. Preparation of Cell Membranes: a. Harvest HEK293 cells expressing GlyT2. b. Homogenize the cells in a suitable buffer and prepare crude membrane fractions by differential centrifugation. c. Determine the protein concentration of the membrane preparation.
2. Reagents and Buffers:
-
Assay Buffer: e.g., Tris-HCl buffer with physiological salt concentrations.
-
This compound Solution: Prepare a series of concentrations for saturation experiments or a fixed concentration for competition assays.
-
Internal Standard: e.g., a deuterated version of this compound ([²H₇]Org25543).[10]
-
Quenching Solution: To stop the binding reaction.
-
Elution Solution: To elute the bound ligand for MS analysis.
3. Assay Procedure: a. In a 96-well plate, incubate the GlyT2-containing cell membranes with various concentrations of this compound (for saturation experiments) or a fixed concentration of this compound and varying concentrations of a test compound (for competition experiments). b. Incubate for 1 hour at 37°C.[10] c. Separate the bound and free ligand by rapid filtration through a filter plate. d. Wash the filters with ice-cold buffer to remove unbound ligand. e. Elute the bound this compound from the filters. f. Add the internal standard to the eluted samples.
4. LC-MS/MS Analysis: a. Quantify the amount of this compound in the eluate using a validated LC-ESI-MS/MS method.[10] b. Monitor the specific mass transitions for this compound and the internal standard.
5. Data Analysis: a. For saturation experiments, plot the amount of specifically bound this compound against the concentration of free this compound to determine the K_d and B_max. b. For competition experiments, plot the percentage of specific binding of this compound against the concentration of the competitor to determine the K_i. c. Kinetic parameters (k_on and k_off) can be determined in association and dissociation experiments, respectively.[10][12]
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Org 25543 in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective, pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating the inhibitory signal.[3][4] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, enhancing inhibitory neurotransmission. This mechanism has made this compound a valuable pharmacological tool for studying the role of GlyT2 in various physiological and pathological processes, particularly in the context of neuropathic pain.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies. They include detailed protocols for common electrophysiology experiments, a summary of its quantitative effects, and a visualization of its mechanism of action.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of GlyT2.[1][8] It binds to an extracellular allosteric site on the transporter, distinct from the glycine binding site.[2][5] This binding event locks the transporter in an outward-open conformation, preventing the translocation of glycine across the cell membrane.[2] Recent studies suggest that this compound binds to a lipid-exposed allosteric site and that its binding is modulated by cholesterol in the cell membrane.[5][6][8] The inhibition by this compound is characterized as pseudo-irreversible due to its very slow dissociation rate from the transporter.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with GlyT2, as determined by various electrophysiological and binding assays.
Table 1: Inhibitory Potency of this compound on GlyT2
| Parameter | Value | Assay System | Reference |
| IC50 | 16 nM | [3H]glycine uptake in GlyT2-expressing cells | [1] |
| IC50 | 3.76 nM (2.36–6.01 nM) | Glycine-evoked currents in GlyT2-expressing oocytes | [9] |
| IC50 | 31 ± 6 nM | FLIPR membrane potential assay | [4] |
Table 2: Kinetic Parameters of this compound Binding to GlyT2
| Parameter | Value | Method | Reference |
| On-rate (k_on) | 1.01 x 10^6 M⁻¹s⁻¹ | MS Binding Assay | [4] |
| Off-rate (k_off) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [4] |
| Equilibrium Dissociation Constant (K_d) | 7.45 nM | MS Binding Assay (Saturation) | [4] |
| Equilibrium Dissociation Constant (K_d) | 6.99 nM | MS Binding Assay (from k_off/k_on) | [4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is designed to measure the effect of this compound on glycine-evoked currents in Xenopus oocytes expressing human GlyT2.
Materials:
-
Xenopus laevis oocytes expressing human GlyT2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
-
Glycine stock solution (e.g., 100 mM in ND96)
-
Two-electrode voltage clamp setup
Procedure:
-
Place a GlyT2-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline current by perfusing with ND96.
-
Apply a saturating concentration of glycine (e.g., 100 µM) to elicit a maximal inward current.
-
Wash out the glycine with ND96 until the current returns to baseline.
-
Prepare the desired concentration of this compound in ND96 from the stock solution.
-
Pre-incubate the oocyte with the this compound solution for a defined period (e.g., 5-10 minutes) to allow for binding.
-
Co-apply the same concentration of glycine as in step 5 along with this compound.
-
Record the inhibited current.
-
To test for irreversibility, wash out both glycine and this compound with ND96 for an extended period (e.g., 30 minutes) and then re-apply glycine alone to assess the recovery of the current.[9]
-
Repeat with different concentrations of this compound to generate a dose-response curve and calculate the IC50 value.
Whole-Cell Patch-Clamp Recordings from Neurons
This protocol is suitable for studying the effect of this compound on glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in cultured spinal cord neurons or acute brainstem slices.[3][10]
Materials:
-
Primary neuronal culture (e.g., spinal cord neurons) or acute brain slices (e.g., from the auditory brainstem).[3]
-
This compound stock solution.
-
Artificial cerebrospinal fluid (aCSF) for slices or external recording solution for cultured neurons. A typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.[3]
-
Internal solution for the patch pipette, containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, pH adjusted to 7.3 with CsOH.
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 1 µM).
-
Strychnine to confirm the glycinergic nature of the currents (e.g., 1 µM).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare the neuronal culture or acute slice and place it in the recording chamber of an upright or inverted microscope.
-
Continuously perfuse with oxygenated aCSF (for slices) or external solution (for cultures) containing TTX.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Record baseline mIPSC activity for a stable period (e.g., 5-10 minutes).
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record mIPSCs in the presence of this compound. A significant reduction in mIPSC frequency and amplitude is expected over time.[10]
-
To confirm that the recorded events are glycinergic, apply strychnine at the end of the experiment to block the mIPSCs.
-
Analyze the frequency, amplitude, and decay kinetics of mIPSCs before and after the application of this compound. Pharmacological inhibition of GlyT2 with this compound has been shown to increase the decay time of glycinergic mIPSCs.[3]
Visualizations
Signaling Pathway of Glycinergic Neurotransmission and GlyT2 Inhibition
Caption: Mechanism of GlyT2 inhibition by this compound in a glycinergic synapse.
Experimental Workflow for TEVC Recording
Caption: Workflow for assessing this compound inhibition using two-electrode voltage clamp.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is typically supplied as a solid and should be dissolved in a suitable solvent like DMSO to prepare a stock solution. Store the stock solution at -20°C or below. For animal studies, it is important to be aware that high doses of this compound can cause side effects such as tremors, seizures, and mortality, likely due to its pseudo-irreversible inhibition of GlyT2.[2][11]
Conclusion
This compound is a powerful and specific tool for investigating the function of GlyT2 in electrophysiological preparations. Its high potency and pseudo-irreversible nature make it particularly useful for studies where sustained inhibition of GlyT2 is desired. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of glycinergic neurotransmission and related neurological disorders.
References
- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem [frontiersin.org]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 25543 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 is a potent and selective, non-competitive inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] It functions as a pseudo-irreversible inhibitor, making it a valuable pharmacological tool for studying glycinergic neurotransmission in various in vitro models.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its mechanism of action and practical application in functional assays.
Mechanism of Action
This compound exerts its inhibitory effect on GlyT2, a protein primarily expressed in presynaptic glycinergic neurons responsible for the reuptake of glycine from the synaptic cleft.[4] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing glycinergic inhibitory neurotransmission.[4] This mechanism has been implicated in the modulation of pain signaling, making GlyT2 inhibitors like this compound a subject of interest for analgesic drug development.[4][5][6]
The inhibitory action of this compound is non-competitive, meaning it does not compete with glycine for the substrate binding site.[1][2] Instead, it is believed to bind to a lipid allosteric site on the transporter.[5][7] While functionally irreversible in many experimental settings, some studies suggest it is a fully reversible ligand with a slow off-rate.[8][9]
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell System | Assay Type | Reference |
| IC₅₀ | 16 nM | CHO cells expressing hGlyT2 | [³H]glycine uptake | [6] |
| IC₅₀ | ~20 nM | HEK293 cells expressing GlyT2 | [³H]glycine uptake | [10] |
| IC₅₀ | 17.7 ± 4.6 nM | COS7 cells expressing GlyT2 | [³H]glycine transport | [4] |
| IC₅₀ | 3.76 nM | Xenopus oocytes expressing GlyT2 | Electrophysiology | [11] |
| Kᵢ | Not specified | - | - | - |
| Binding Affinity (Kᵈ) | 7.45 nM | HEK293 cell membranes expressing GlyT2 | MS Binding Assay | [9][12] |
| Association Rate (kₒₙ) | 1.01 x 10⁶ M⁻¹s⁻¹ | HEK293 cell membranes expressing GlyT2 | MS Binding Assay | [9] |
| Dissociation Rate (kₒբբ) | 7.07 x 10⁻³ s⁻¹ | HEK293 cell membranes expressing GlyT2 | MS Binding Assay | [9] |
| Half-life (t₁/₂) | 98.4 ± 3.5 s | HEK293 cell membranes expressing GlyT2 | MS Binding Assay | [9] |
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay using [³H]glycine
This protocol describes a common method to assess the inhibitory activity of this compound on GlyT2 expressed in a mammalian cell line (e.g., HEK293 or COS7).
Materials:
-
HEK293 or COS7 cells stably expressing GlyT2
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
[³H]glycine
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the GlyT2-expressing cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare a range of concentrations of this compound by diluting the stock solution in PBS. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare the [³H]glycine working solution in PBS at the desired final concentration (e.g., 10 µM).[8]
-
-
Inhibition Step:
-
Wash the cell monolayer twice with pre-warmed PBS.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Glycine Uptake:
-
Remove the inhibitor solution and add the [³H]glycine working solution to each well.
-
Incubate for a short period (e.g., 7-10 minutes) at 37°C to allow for glycine uptake.[8]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the [³H]glycine solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Membrane Potential Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol outlines a high-throughput method to measure the effect of this compound on GlyT2 activity by detecting changes in membrane potential.
Materials:
-
HEK293 cells stably expressing GlyT2
-
Cell culture medium
-
Membrane potential-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Glycine solution
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Plate the GlyT2-expressing cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions, to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
-
FLIPR Assay:
-
The FLIPR will first measure the baseline fluorescence.
-
The instrument will then add the this compound solutions to the cell plate and record the fluorescence change.
-
After a pre-incubation period with this compound, the instrument will add a solution of glycine to stimulate GlyT2 activity and record the subsequent change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence upon glycine addition is indicative of GlyT2 activity.
-
Calculate the inhibitory effect of this compound by comparing the fluorescence response in the presence of the compound to the control (vehicle-treated) wells.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Visualizations
References
- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 2. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Org 25543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), with an IC50 of 16 nM for human GlyT2.[1][2][3] It functions as a non-competitive, irreversible or pseudo-irreversible allosteric inhibitor.[4][5][6] By blocking the reuptake of glycine into presynaptic neurons, this compound enhances glycinergic neurotransmission, which plays a crucial role in mediating pain signals in the spinal cord. This mechanism of action has positioned this compound as a valuable research tool for studying neuropathic pain and exploring novel analgesic therapies.[4][7][8] In animal models, it has been shown to ameliorate mechanical allodynia, a key symptom of neuropathic pain.[1][2] However, its development has been hindered by a narrow therapeutic window, with significant side effects such as tremors, seizures, and mortality observed at higher doses, which are attributed to its irreversible inhibition of GlyT2.[5][9]
Data Presentation
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Weight | 448.98 g/mol | [2] |
| IC50 (hGlyT2) | 16 nM | [1][2][3] |
| Solubility in Water | up to 20 mM (8.98 mg/mL) | [2][10] |
| Solubility in DMSO | up to 100 mM (44.9 mg/mL) | [2][10] |
Experimental Protocols
Protocol 1: Basic Aqueous Stock Solution
This protocol is suitable for preparing a stock solution of this compound hydrochloride for in vitro experiments where aqueous solutions are required.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 10 mM stock solution, add 22.27 mL of water to 10 mg of this compound hydrochloride).[2]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Vehicle Formulation for In Vivo Injection (with PEG300 and Tween-80)
This protocol provides a vehicle formulation suitable for systemic administration in animal models.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by adding the solvents one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Weigh the required amount of this compound hydrochloride.
-
First, dissolve the this compound hydrochloride in DMSO.
-
Gradually add the PEG300 while vortexing.
-
Add the Tween-80 and continue to mix.
-
Finally, add the saline to reach the final volume and concentration.
-
This protocol can achieve a solubility of at least 1.25 mg/mL (2.78 mM).[1]
-
The final solution should be clear. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[1]
-
Prepare fresh on the day of the experiment or store at -80°C for short-term storage.
Protocol 3: Vehicle Formulation for In Vivo Injection (with SBE-β-CD)
This protocol uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can improve the solubility and stability of the compound.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in sterile saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare the vehicle solution by adding the solvents one by one: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[1]
-
First, dissolve the this compound hydrochloride in DMSO.
-
Add the 20% SBE-β-CD in saline solution to the DMSO solution while vortexing until the compound is fully dissolved.
-
This method can achieve a solubility of at least 1.25 mg/mL (2.78 mM).[1]
-
The resulting solution should be clear.
-
Prepare fresh before use or store at -80°C for short-term storage.
Mandatory Visualization
Caption: Workflow for preparing and administering this compound in animal studies.
Caption: this compound inhibits GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-techne.com [bio-techne.com]
Troubleshooting & Optimization
Org 25543 side effects and toxicity in mice
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of Org 25543 in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the major observed side effects of this compound in mice?
A1: this compound exhibits a dose-dependent excitatory profile in mice, with the most prominent side effects being tremors, stereotypies, spasms, and convulsions.[1] At higher doses, these can lead to mortality.[1][2]
Q2: At what doses do the toxic effects of this compound become apparent?
A2: Toxic effects are observed at doses as low as 0.2 mg/kg, where tremors and stereotypies can occur in some animals.[1] Severe toxicity, including convulsions and mortality, has been reported at a dose of 20 mg/kg.[1][2] A dose of 50 mg/kg has been described as lethal or near-lethal, causing severe convulsions.[3]
Q3: My mice are experiencing convulsions after administering this compound. What should I do?
A3: Convulsions are a known severe side effect of this compound, particularly at higher doses (e.g., 20 mg/kg).[1][2] This is indicative of significant toxicity. If you observe convulsions, it is crucial to:
-
Record the dose and time of onset. This information is vital for your experimental data and for understanding the dose-response relationship of the compound's toxicity.
-
Consider humane endpoints. If convulsions are severe and prolonged, it may be necessary to euthanize the animal to prevent further suffering, in accordance with your institution's animal care and use guidelines.
-
Re-evaluate your dosage. For future experiments, a dose reduction is strongly recommended. The therapeutic window for this compound is known to be narrow due to these dose-limiting side effects.[3]
Q4: Can this compound be used for chronic pain studies in mice?
A4: While this compound has shown analgesic effects in various pain models, its development has been hindered by its narrow therapeutic window and severe side effects.[3][4][5] The risk of toxicity, especially with repeated dosing required for chronic studies, is a significant concern. Researchers should carefully consider the dose and monitoring parameters if using this compound in a chronic setting.
Q5: Are there alternatives to this compound with a better safety profile?
A5: Yes, research has focused on developing reversible GlyT2 inhibitors to circumvent the toxicity associated with irreversible inhibitors like this compound.[1][5] For instance, a novel class of reversible GlyT2 inhibitors has been shown to preserve analgesic efficacy while avoiding acute toxicity.[1] Another example is oleoyl-D-lysine, a lipid-based GlyT2 inhibitor, which has demonstrated a safer profile in mice.[3]
Data Presentation: Side Effects and Toxicity of this compound in Mice
Table 1: Dose-Dependent Side Effects of this compound in Mice (Irwin Test)
| Dose (mg/kg, i.v.) | Tremors (Incidence) | Stereotypies (Incidence) | Sedation |
| 0.02 | 0/3 | 0/3 | Not Observed |
| 0.2 | 1/3 | 1/3 | Not Observed |
| 2 | 3/3 | 3/3 | Not Observed |
Data sourced from an Irwin neurobehavioural observation battery.[1]
Table 2: Acute Toxicity of this compound in Mice (Formalin Test)
| Dose (mg/kg, i.v.) | Effect on Nociceptive Behavior (Late Phase) | Convulsions | Mortality (out of 10 mice) |
| ≥ 0.06 | Reduction in paw lick duration | Not Reported | 0 |
| 20 | Reduction in formalin-evoked acute pain | Observed | 4 |
Data from the formalin model of pain.[1]
Experimental Protocols
Formalin Test Protocol
This protocol is a summary of the methodology used to assess the analgesic and toxic effects of this compound.
-
Animal Model: Male CD1 mice are commonly used.
-
Acclimatization: Animals should be acclimatized to the testing environment before the experiment.
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.).
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Observation: Immediately after formalin injection, the animal is placed in an observation chamber. The duration of paw licking is recorded in two phases: the early phase (first 5-10 minutes) and the late phase (typically 15-35 minutes post-injection).
-
Toxicity Monitoring: Throughout the experiment, animals are closely monitored for any adverse effects such as spasms, convulsions, and mortality.[1]
Irwin Test (Neurobehavioural Observation Battery)
The Irwin test is a standardized procedure for assessing the behavioral and physiological state of mice following drug administration.
-
Animal Model: Typically, small groups of mice (e.g., n=3 per group) are used.
-
Drug Administration: A range of doses of this compound or vehicle is administered.
-
Systematic Observation: A trained observer systematically scores a series of up to 53 parameters. These include:
-
Central Activity and Reactivity: Alertness, stereotypies, passivity.
-
Neurovegetative Reflexes: Pinna reflex, corneal reflex.
-
Neuromotor Tone: Body tone, limb tone, gait.
-
Autonomic Signs: Piloerection, salivation, respiration.
-
-
Scoring: The incidence and severity of each parameter are recorded for each animal at specified time points post-administration.[1]
Visualizations
Caption: Mechanism of this compound action on the glycinergic synapse.
Caption: General workflow for assessing this compound toxicity in mice.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Org 25543-Induced Motor Impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address motor impairment issues encountered during experiments with the GlyT2 inhibitor, Org 25543.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) with an IC50 of approximately 16 nM for human GlyT2.[1] Its primary mechanism of action is the blockade of glycine reuptake at presynaptic terminals of glycinergic neurons. This leads to an increase in the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission. While this mechanism is explored for its analgesic potential in neuropathic pain, it is also responsible for its significant motor side effects.[2][3]
Q2: What are the known motor impairments associated with this compound administration?
At therapeutic and supra-therapeutic doses, this compound can induce a range of motor and behavioral side effects. These dose-dependent effects include tremors, stereotypies (repetitive, purposeless movements), motor incoordination, convulsions, spasms, and at high doses, can be lethal.[3][4][5] These adverse effects are a direct consequence of its irreversible inhibition of GlyT2, leading to excessive glycinergic signaling.[1][2]
Q3: Why does irreversible inhibition of GlyT2 by this compound lead to motor dysfunction?
The irreversible binding of this compound to GlyT2 leads to a sustained and unregulated increase in synaptic glycine levels.[1][2] While enhanced glycinergic inhibition is the intended therapeutic action for analgesia, excessive and widespread inhibition in motor pathways can disrupt the fine balance between excitatory and inhibitory signals required for coordinated movement. This disruption is thought to underlie the observed motor impairments.[3][6] The severe phenotype at high doses mimics that of homozygous GlyT2 knockout mice, which exhibit tremor, spasticity, and impaired motor coordination.[6]
Q4: Are there ways to mitigate or avoid the motor side effects of this compound in our experiments?
Yes, several strategies can be employed:
-
Dose Optimization: The most critical factor is the administered dose. Motor impairments are dose-dependent.[4] It is crucial to perform dose-response studies to identify a therapeutic window that provides analgesia with minimal motor side effects.
-
Use of Reversible Inhibitors: Consider using reversible GlyT2 inhibitors. Studies have shown that reversible inhibitors can maintain analgesic efficacy while having a significantly better safety profile due to their ability to dissociate from the transporter, allowing for a more physiological regulation of glycine levels.[4]
-
Lower Affinity Derivatives: Derivatives of this compound with lower affinity have been shown to retain analgesic effects without the same level of toxicity.[3]
-
Co-administration Strategies: Research suggests that co-administration of a GlyT1 inhibitor with a GlyT2 inhibitor might allow for the use of lower, sub-analgesic doses of each compound to achieve an analgesic effect, potentially avoiding the side effects seen with higher doses of a single agent.[5]
Q5: What is the proposed signaling pathway leading to this compound-induced motor impairment?
While the precise downstream signaling cascade is a subject of ongoing research, the primary event is the irreversible inhibition of GlyT2. This leads to an accumulation of synaptic glycine, causing hyperpolarization of postsynaptic neurons through glycine receptors (GlyRs), which are ligand-gated chloride channels. In motor circuits, this excessive inhibition can disrupt the patterned firing of motor neurons necessary for coordinated movement. The interaction with other neurotransmitter systems, such as the dopaminergic and glutamatergic systems, which are crucial for motor control, is also an important area of investigation.[7]
Troubleshooting Guides
Problem: Unexpected or Severe Motor Impairment Observed at a Previously "Safe" Dose
| Possible Cause | Troubleshooting Step |
| Error in dose calculation or preparation. | Double-check all calculations, stock solution concentrations, and dilution steps. |
| Variation in animal strain, age, or sex. | Ensure consistency in animal models. Be aware that different strains or sexes may have different sensitivities. |
| Route of administration. | Intravenous or intrathecal administration can lead to more rapid and pronounced effects compared to subcutaneous or oral routes. Verify the intended route was used. |
| Drug stability and storage. | Ensure the this compound compound has been stored correctly and has not degraded. |
| Interaction with other administered compounds. | Review all other substances the animals have received to rule out potential drug-drug interactions. |
Problem: Difficulty Establishing a Therapeutic Window (Analgesia without Motor Impairment)
| Possible Cause | Troubleshooting Step |
| Narrow therapeutic window of this compound. | This is an inherent property of the compound due to its irreversible mechanism.[8][9] |
| Insensitive behavioral assays. | Use a battery of behavioral tests to assess both analgesia and motor function with high sensitivity and specificity. |
| Inappropriate dosing regimen. | Experiment with different dosing schedules (e.g., single dose vs. repeated dosing) to see if tolerance develops to the side effects. |
| Irreversible nature of inhibition. | Consider switching to a reversible GlyT2 inhibitor or a lower-affinity derivative to widen the therapeutic window.[3][4] |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound in Rodent Models
| Dose (mg/kg) | Route | Species | Observed Effect | Reference |
| 0.02 | i.v. | Mouse | No significant analgesic effect. Enhanced vigilance and touch response. | [4] |
| 0.06 - 2 | i.v. | Mouse | Significant analgesic effect in the formalin test. Dose-dependent increase in tremors and stereotypies. | [4] |
| 4 | s.c. | Rat | Antiallodynic effect in a neuropathic pain model without discernible motor dysfunction. | [5] |
| 20 | i.v. | Mouse | Strong analgesic effect, but accompanied by spasms, convulsions, and mortality in 40% of animals. | [4] |
| 50 | Not specified | Mouse | Significant analgesia only at this lethal or near-lethal dose, with severe convulsions and Rotarod impairment. | [1] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents treated with this compound.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Test animals (mice or rats)
-
This compound solution and vehicle control
-
Syringes and needles for administration
Methodology:
-
Acclimation and Training:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day. Each training session consists of 3-5 trials with the rod rotating at a constant, low speed (e.g., 4 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The inter-trial interval should be at least 15 minutes.
-
-
Baseline Measurement:
-
On the test day, record the baseline latency to fall for each animal before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
-
Post-treatment Testing:
-
At predetermined time points after administration (e.g., 30, 60, 120 minutes), place the animals back on the rotarod and record the latency to fall.
-
-
Data Analysis:
-
Compare the latency to fall before and after drug administration for each group. A significant decrease in latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.
-
Irwin Test for Neurobehavioral Observation
Objective: To provide a comprehensive assessment of the behavioral and physiological state of the animal after this compound administration.
Materials:
-
Observation arena
-
Test animals
-
This compound solution and vehicle control
-
Scoring sheet with a checklist of behavioral and physiological parameters
Methodology:
-
Acclimation:
-
Acclimate animals to the observation arena.
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
Observation:
-
At specified time points, a trained observer scores the animals for a range of parameters. The Irwin test typically includes assessment of:
-
Central Nervous System Effects: Tremors, stereotypies, convulsions, changes in alertness and reactivity.
-
Autonomic Effects: Changes in pupil size, salivation, respiration.
-
Neuromuscular Effects: Changes in muscle tone, gait, and posture.
-
-
-
Scoring:
-
Use a standardized scoring system to quantify the presence and severity of each observed sign.
-
-
Data Analysis:
-
Compare the scores between the this compound-treated and vehicle-treated groups to identify dose-dependent neurobehavioral effects.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced motor impairment.
Caption: Experimental workflow for investigating this compound effects.
Caption: Troubleshooting decision tree for motor impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with GlyT2 Inhibitors
Disclaimer: This document is intended for informational purposes for research professionals. All in vivo experiments must be conducted in strict adherence to institutional, national, and international guidelines for animal welfare and have prior approval from an Institutional Animal Care and Use Committee (IACUC). The compounds discussed are for research purposes only and not for human use.
Troubleshooting Guides & FAQs
This section addresses common issues and questions researchers may encounter when working with the glycine transporter 2 (GlyT2) inhibitor, Org 25543, and similar compounds in vivo. The focus is on understanding and managing the observed toxicity to ensure responsible and effective research.
Frequently Asked Questions (FAQs)
Q1: We observed acute toxicity (convulsions, lethality) in our in vivo model shortly after administering this compound. Why is this happening?
A1: The acute toxicity of this compound is directly linked to its mechanism of action as a potent and pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is crucial for recycling glycine into presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[4] By irreversibly blocking GlyT2, this compound initially increases synaptic glycine levels but then leads to a depletion of the presynaptic glycine pool available for neurotransmission.[2][4] This disruption of inhibitory glycinergic signaling results in hyperexcitability of the central nervous system, manifesting as tremors, convulsions, and at higher doses, lethality.[1][3]
Q2: Is it possible to achieve the desired analgesic effect of this compound without inducing lethality?
A2: Achieving a therapeutic window with this compound is challenging due to its irreversible nature.[3] The doses required for significant analgesic effects are often close to those that produce severe side effects.[1] Research has shown that maximal analgesic effects without significant side effects are observed at lower doses (e.g., 2 mg·kg⁻¹), while higher doses (e.g., 20 mg·kg⁻¹) are highly toxic.[1] The key to separating efficacy from toxicity appears to lie in the reversibility of GlyT2 inhibition.
Q3: Are there alternative compounds to this compound that have a better safety profile?
A3: Yes, research has focused on developing reversible GlyT2 inhibitors. These compounds can provide analgesic effects with a significantly improved safety profile compared to irreversible inhibitors like this compound.[1][5] For instance, a structurally related but reversible inhibitor has been shown to produce sedation at higher doses rather than the excitatory and lethal effects seen with this compound.[1] The faster off-rate of reversible inhibitors allows for a more controlled modulation of glycinergic neurotransmission, avoiding the profound and sustained disruption caused by irreversible binding.[5]
Q4: What is the proposed mechanism that makes reversible GlyT2 inhibitors less toxic?
A4: The reduced toxicity of reversible GlyT2 inhibitors is attributed to their ability to dissociate from the transporter. This allows for the preservation of the presynaptic glycine pool necessary for sustained inhibitory neurotransmission. Unlike irreversible inhibitors that lead to a long-term shutdown of glycine recycling, reversible inhibitors offer a more transient and controllable inhibition. This allows for a balance between elevating synaptic glycine for analgesia and maintaining the essential functions of glycinergic neurons.[1][6]
Troubleshooting In Vivo Experiments
Issue 1: High mortality rate in the experimental group treated with this compound.
-
Probable Cause: The administered dose of this compound is likely too high, leading to severe disruption of glycinergic neurotransmission and subsequent excitotoxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound. Refer to the dose-response data in Table 1 to select a starting dose with a lower reported incidence of severe adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to understand the free brain concentration of this compound at different doses and correlate it with target occupancy and observed effects.[1]
-
Consider a Reversible Inhibitor: For future studies, consider using a well-characterized reversible GlyT2 inhibitor to achieve the scientific objectives with a wider therapeutic window.
-
Issue 2: Animals exhibit tremors and stereotypies even at what was considered a therapeutic dose.
-
Probable Cause: These are known on-target side effects of this compound, indicating significant engagement with GlyT2 and early signs of central nervous system hyperexcitability.[1]
-
Troubleshooting Steps:
-
Refined Behavioral Scoring: Implement a more detailed behavioral scoring system to quantify the severity and onset of these adverse effects. This will help in establishing a clearer threshold for toxicity.
-
Co-administration with a CNS Depressant (for exploratory studies only): In carefully controlled and ethically approved exploratory studies, co-administration with a benzodiazepine or other CNS depressants might be considered to manage seizures, though this may confound the results of the primary investigation.[7][8] The primary approach should always be dose adjustment of the GlyT2 inhibitor.
-
Switch to a Reversible Inhibitor: This is the most effective long-term solution to avoid these mechanism-based side effects.
-
Data Presentation
Table 1: In Vivo Dose-Response of this compound in Mice
| Dose (mg·kg⁻¹, i.v.) | Analgesic Effect (Formalin Test, Late Phase Reduction) | Observed Side Effects | Lethality |
| 0.02 | Minimal | None Reported | 0/3 |
| 0.06 | 36% reduction | None Reported | Not specified |
| 0.2 | Significant | Tremors, Stereotypies (1/3 mice) | 0/3 |
| 2 | 48% reduction | Tremors, Stereotypies (3/3 mice) | 0/3 |
| 20 | Not applicable due to toxicity | Severe convulsions | 4/10 mice within 35 min |
Data compiled from Mingorance-Le Meur et al., 2013.[1]
Table 2: Comparison of Irreversible vs. Reversible GlyT2 Inhibitors
| Feature | This compound (Irreversible) | Compound 1 (Reversible) |
| Mechanism | Pseudo-irreversible inhibition of GlyT2 | Reversible inhibition of GlyT2 |
| In Vivo Efficacy | Analgesic in pain models | Analgesic in pain models |
| High-Dose Phenotype | Excitatory (tremors, convulsions, lethality) | Sedative |
| Therapeutic Window | Narrow | Wide |
Based on findings from Mingorance-Le Meur et al., 2013.[1]
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity Profile (Irwin Test)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Administer this compound intravenously (i.v.) at doses of 0.02, 0.2, and 2 mg·kg⁻¹. A vehicle control group should be included. A high-dose group (e.g., 20 mg·kg⁻¹) may be included with extreme caution and appropriate ethical considerations for humane endpoints.
-
Observation Period: Observe the animals continuously for the first 30 minutes and then at regular intervals for up to 4 hours post-administration.
-
Parameters to Score:
-
Behavioral: Tremors, stereotypies, convulsions, sedation, gait abnormalities.
-
Physiological: Respiration rate, body temperature.
-
Autonomic: Salivation, piloerection.
-
-
Humane Endpoints: Animals exhibiting severe, uncontrolled convulsions or signs of respiratory distress should be immediately and humanely euthanized.
-
Data Analysis: Record the incidence and severity of each observed sign at each dose level.
Visualizations
Caption: GlyT2's role in glycine reuptake and its inhibition.
Caption: Workflow for assessing efficacy and toxicity.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 7. Synthetic Cannabinoids | California Poison Control System [previewcalpoison.ucsf.edu]
- 8. Cannabinoid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Org 25543 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Org 25543 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the glycine transporter type 2 (GlyT2).[1] Its primary mechanism of action is the non-competitive and pseudo-irreversible inhibition of GlyT2.[2][3][4] By blocking GlyT2, this compound prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby increasing the extracellular concentration of glycine and enhancing glycinergic neurotransmission.[5] This transporter is primarily located in the spinal cord and brainstem.[5]
Q2: What is the reported IC₅₀ of this compound for GlyT2?
The half-maximal inhibitory concentration (IC₅₀) for this compound is consistently reported to be in the low nanomolar range. Multiple sources indicate an IC₅₀ value of approximately 16 nM for human GlyT2.[1][6] Another study reported a similar IC₅₀ of 17.7 ± 4.6 nM.[7]
Q3: How should I prepare a stock solution of this compound?
For this compound hydrochloride (M.W. 448.98), stock solutions can be prepared in either water or DMSO.[1] It is soluble in water up to 20 mM and in DMSO up to 100 mM.[1] To prepare a stock solution, dissolve the compound in the desired solvent to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the stability of this compound in cell culture media?
While specific stability data in various cell culture media is not extensively published, it is crucial to consider the compound's pseudo-irreversible nature.[3][8] This characteristic implies that once bound to GlyT2, its inhibitory effect is long-lasting, which may be a more significant factor than its chemical stability in the medium over the course of a typical experiment. For prolonged experiments, it is advisable to perform preliminary tests to assess the compound's stability under your specific experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Glycine Uptake
Possible Causes and Solutions:
-
Incorrect Concentration:
-
Cell Health and Density:
-
Solution: Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment. Plate cells at an optimal density to ensure consistent transporter expression.
-
-
Improper Assay Conditions:
Problem 2: Observed Cytotoxicity or Cell Death
Possible Causes and Solutions:
-
Concentration Too High:
-
Prolonged Exposure:
-
Solution: Due to its pseudo-irreversible nature, long exposure times may lead to cellular stress and death.[8] Consider reducing the incubation time with the compound.
-
-
Off-Target Effects:
-
Solution: While this compound is highly selective for GlyT2, off-target effects at very high concentrations cannot be entirely ruled out.[11] If cytotoxicity persists even at concentrations close to the IC₅₀, consider using a structurally different GlyT2 inhibitor as a control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (hGlyT2) | 16 nM | CHO cells | [1] |
| IC₅₀ (hGlyT2) | 17.7 ± 4.6 nM | COS7 cells | [7] |
| IC₅₀ (hGlyT2) | ~20 nM | Xenopus laevis oocytes | [12] |
| Kd | 7.45 nM | HEK293 cell membranes | [6] |
| Inhibition Type | Non-competitive, Pseudo-irreversible | Various | [2][3] |
Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay
This protocol is adapted from studies characterizing GlyT2 inhibitors.[9][12]
-
Cell Plating: Seed cells expressing GlyT2 (e.g., HEK293-hGlyT2) in a 24-well plate at a density that results in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Add KRH buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 10-30 minutes at 37°C.
-
Initiation of Uptake: Add KRH buffer containing [³H]glycine (final concentration of ~10-30 nM) and a range of unlabeled glycine concentrations to the wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 M NaOH or 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the inhibition curve.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability after treatment with this compound.[13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing a serial dilution of this compound or a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings of the treated and untreated cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: GlyT2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a [³H]Glycine Uptake Assay.
Caption: Troubleshooting Logic for In Vitro this compound Experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 11. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
Technical Support Center: Utilizing Org 25543 in Chronic Pain Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Org 25543 in chronic pain studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of chronic pain?
This compound is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2).[1][2] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3] Its function is to reuptake glycine from the synaptic cleft, thus terminating inhibitory neurotransmission. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, enhancing inhibitory signaling. This is thought to counteract the hyperexcitability of spinal neurons that contributes to chronic pain states.[4]
Q2: What are the major challenges and limitations associated with using this compound in our studies?
The principal challenge with this compound is its narrow therapeutic window, stemming from its irreversible or pseudo-irreversible inhibition of GlyT2.[3][5][6] While effective in reducing pain-like behaviors in animal models, it exhibits a dose-dependent toxicity profile.[5] At doses close to the therapeutic range, researchers may observe adverse effects such as tremors and stereotypies.[5] At higher doses, more severe toxicities, including convulsions and lethality, have been reported.[5][7] This irreversible binding can lead to a sustained disruption of glycinergic neurotransmission, mimicking the phenotype of GlyT2 knockout animals.[5]
Q3: What are the reported efficacious dose ranges for this compound in preclinical models of chronic pain?
Efficacy has been observed at relatively low doses. For instance, in a mouse model of neuropathic pain (partial sciatic nerve ligation), intravenous administration of this compound showed anti-allodynic effects with an ED50 value between 0.07–0.16 mg/kg.[5] In the formalin test, doses as low as 0.06 mg/kg have been shown to reduce pain behavior.[5] However, it is crucial to note that toxicity is observed at higher doses, with severe effects reported at 20 mg/kg.[5]
Q4: How does the pharmacokinetic profile of this compound influence its use in experimental settings?
This compound is a lipophilic compound that readily crosses the blood-brain barrier, achieving a free brain-to-plasma ratio of approximately 0.5.[5] This property is advantageous for targeting the central nervous system, where GlyT2 is predominantly expressed. However, a notable characteristic is the disconnect between its pharmacokinetic and pharmacodynamic profiles, which is attributed to its tight and irreversible binding to GlyT2.[5] This means that the biological effects of the compound can persist even after plasma concentrations have declined.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of tremors, convulsions, or mortality in test subjects. | The administered dose of this compound is likely too high, falling into the toxic range. | Carefully review the dose-response relationship for your specific animal model and strain. Consider starting with lower doses (e.g., 0.02 mg/kg) and titrating upwards cautiously. Ensure accurate dose calculations and administration. |
| Inconsistent or no analgesic effect observed at previously reported efficacious doses. | Several factors could contribute, including differences in animal strain, the specific pain model used, or the route and timing of administration. | Verify the methodology against established protocols. Ensure the pain model has been successfully established (e.g., consistent hypersensitivity in nerve ligation models). Consider that the timing of drug administration relative to the pain stimulus can be critical. |
| Difficulty in replicating in vitro IC50 values. | The irreversible nature of this compound binding can affect assay outcomes. Pre-incubation times and washout steps are critical variables. | For binding or uptake assays, carefully control pre-incubation times with this compound. To assess its irreversible nature, include thorough washout steps and measure the recovery of transporter function.[5] |
| Observed excitatory side effects at low doses. | Even at lower doses, this compound can produce an excitatory profile, including enhanced vigilance and touch response.[5] | Meticulously document all behavioral observations using a standardized scoring system, such as the Irwin test. This will help to differentiate between therapeutic effects and early signs of toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Toxic Dose | Toxic Effects | Reference |
| Formalin Test (Late Phase) | Mouse | Intravenous (i.v.) | 0.06 - 2 mg/kg | Dose-dependent reduction in paw licking duration. | 20 mg/kg | Convulsions and mortality. | [5] |
| Partial Sciatic Nerve Ligation | Mouse | Intravenous (i.v.) | ED50: 0.07–0.16 mg/kg | Reduction in nociceptive behavior. | Not specified | Not specified | [5] |
| Diabetic Neuropathic Pain | Mouse | Intravenous (i.v.) | Minimal active dose: 0.01 mg/kg | Reduction in nociceptive behavior. | Not specified | Not specified | [5] |
| Irwin Neurobehavioural Observation | Mouse | Not specified | - | - | 0.2 - 2 mg/kg | Tremors and stereotypies. | [5] |
| Partial Sciatic Nerve Ligation | Rat | Subcutaneous (s.c.) | 4 mg/kg | Antiallodynic effect. | 20 mg/kg | Spasms, convulsions, and death. | [7] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| [³H]glycine Uptake | HEK293 cells expressing human GlyT2 | IC50 | ~20 nM | [5] |
| Glycine-evoked Currents | Xenopus laevis oocytes expressing human GlyT2 | IC50 | ~20 nM | [5] |
| Binding Assay | HEK293 cell membranes expressing GlyT2 | Kd | 7.45 nM | [3] |
Experimental Protocols
In Vivo Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Rats
-
Animal Subjects: Adult male Wistar or Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a 4-0 or 5-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the animals to recover for at least 7 days post-surgery.
-
Place the rat in a testing chamber with a wire mesh floor and allow for a 15-30 minute acclimation period.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Administration:
-
This compound can be dissolved in a suitable vehicle (e.g., saline or DMSO/saline).
-
Administer the drug via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) at a specific time point before behavioral testing.
-
In Vitro Assay: [³H]glycine Uptake in HEK293 Cells
-
Cell Culture: Maintain HEK293 cells stably expressing human GlyT2 in appropriate culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay Procedure:
-
Plate the cells in 24- or 96-well plates and allow them to reach confluence.
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (containing, for example, 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM glucose, pH 7.4).
-
Pre-incubate the cells with various concentrations of this compound or vehicle in KRH buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing [³H]glycine (at a final concentration in the low micromolar range) and a low concentration of unlabeled glycine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Signaling pathway of GlyT2 and its inhibition by this compound.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multichannelsystems.com [multichannelsystems.com]
- 3. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 4. Irwin screen - Wikipedia [en.wikipedia.org]
- 5. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compression of The Sciatic Nerve May not Contribute to Ipsilateral Hyperalgesia Development in Ovariectomized Female Rats! - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Window of GlyT2 Inhibitors
Welcome to the technical support center for researchers and drug development professionals working on GlyT2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing GlyT2 inhibitors with a favorable therapeutic window?
A1: The primary challenge is mitigating on-target adverse effects. While GlyT2 inhibitors are promising non-opioid analgesics, their mechanism of action—increasing synaptic glycine levels—can lead to dose-limiting side effects such as respiratory depression and motor impairment at higher concentrations.[1] Achieving a balance between analgesic efficacy and these adverse effects is critical.
Q2: What are the key strategies to improve the therapeutic window of GlyT2 inhibitors?
A2: Several strategies are being explored:
-
Reversible Inhibition: Developing inhibitors that bind reversibly to GlyT2 may offer a better safety profile compared to irreversible inhibitors, which can lead to prolonged and potentially toxic effects.[1][2]
-
Partial Inhibition: A complete blockade of GlyT2 may not be necessary for analgesia and can contribute to side effects. Partial inhibitors that still allow for some level of glycine reuptake may provide a wider therapeutic margin.[3]
-
High Selectivity: Ensuring high selectivity for GlyT2 over the closely related GlyT1 is crucial to avoid off-target effects. GlyT1 inhibition can impact glutamatergic neurotransmission, leading to a different set of potential side effects.[1]
-
Allosteric Modulation: Targeting allosteric sites on the GlyT2 transporter, rather than the glycine binding site itself, could offer a more nuanced modulation of its activity and potentially a better side effect profile.
Q3: Which experimental models are commonly used to assess the efficacy and safety of GlyT2 inhibitors?
A3: Preclinical assessment typically involves:
-
In vitro assays: Radioactive glycine uptake assays in cell lines (e.g., HEK293, COS7) expressing recombinant GlyT2 and GlyT1 are used to determine inhibitor potency (IC50) and selectivity.[4][5] Electrophysiological assays in Xenopus laevis oocytes are also employed to characterize the mechanism of inhibition.[4]
-
In vivo models: Rodent models of neuropathic and inflammatory pain, such as the formalin test, are used to evaluate analgesic efficacy.[4] Safety and tolerability are assessed by observing for adverse effects like motor incoordination (e.g., rotarod test) and respiratory depression.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Radioactive Uptake Assays
Problem: High variability in IC50 values for your GlyT2 inhibitor across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health and Confluency | Ensure cells are healthy and at a consistent confluency (e.g., 80-90%) for each experiment. Over-confluent or unhealthy cells can lead to variable transporter expression. |
| Reagent Stability | Prepare fresh solutions of the radiolabeled substrate (e.g., [³H]glycine) and your test compound for each experiment. Aliquot and store stock solutions appropriately to avoid degradation. |
| Incubation Times | Strictly adhere to optimized incubation times for both the pre-incubation with the inhibitor and the uptake of the radiolabeled substrate. Deviations can significantly impact the results. |
| Washing Steps | Ensure rapid and consistent washing of cells to remove unbound radiolabel. Incomplete washing can lead to high background signal. |
| Non-Specific Binding | Determine non-specific uptake by including a control with a high concentration of a known, potent GlyT2 inhibitor (e.g., ORG25543) to define the baseline. |
Guide 2: Unexpected Toxicity in In Vivo Studies
Problem: Your GlyT2 inhibitor shows promising in vitro potency but causes significant toxicity (e.g., respiratory distress, motor impairment) at or near the efficacious dose in animal models.
| Potential Cause | Troubleshooting Step |
| Lack of Selectivity | Profile your compound against GlyT1. Off-target inhibition of GlyT1 can contribute to toxicity. An ideal GlyT2 inhibitor should have at least 100-fold selectivity over GlyT1. |
| Irreversible or Slow-Reversible Binding | Characterize the binding kinetics of your inhibitor. Compounds with slow dissociation rates can accumulate at the target, leading to toxicity. Consider prioritizing compounds with faster off-rates.[1] |
| Complete Inhibition | Evaluate if your compound is a full or partial inhibitor. A complete blockade of GlyT2 might be responsible for the observed toxicity. Consider screening for partial inhibitors. |
| Pharmacokinetics | Analyze the pharmacokinetic profile of your compound. Poor brain penetration might lead to the use of higher systemic doses, increasing the risk of peripheral side effects. Conversely, rapid brain accumulation could lead to acute central nervous system toxicity. |
| Metabolite Activity | Investigate if active metabolites are being formed in vivo that may have different selectivity or potency profiles. |
Data Presentation
Table 1: Comparative Profile of Selected GlyT2 Inhibitors
| Inhibitor | Type | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) | Selectivity (GlyT1/GlyT2) | Key Characteristics |
| ALX1393 | Non-competitive | ~31 | ~4 | ~129 | Poor blood-brain barrier penetration.[5][6] |
| ORG25543 | Non-competitive | ~12-17.7 | >100 | >8300 | Appears to be an irreversible inhibitor, associated with toxicity.[4][6] |
| N-arachidonyl-glycine (NAGly) | Allosteric, Partial | ~9100 | Inactive | - | Endogenous lipid, partial and reversible inhibitor.[7] |
| Compound 1 (UCB) | Reversible | 100 | >100 | >1000 | A reversible inhibitor designed to avoid the toxicity seen with irreversible compounds.[1] |
| ZINC6620309 | - | 480 | >200 | >416 | Identified through virtual screening.[5] |
Experimental Protocols
Protocol 1: Radioactive Glycine Uptake Assay in HEK293 Cells
This protocol is a general guideline and may require optimization for specific inhibitors and cell line batches.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GlyT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed Krebs-Henseleit buffer (pH 7.4).
-
Pre-incubate the cells for 10-20 minutes at 37°C with 50 µL of Krebs-Henseleit buffer containing various concentrations of the test inhibitor.
-
Initiate the uptake by adding 50 µL of Krebs-Henseleit buffer containing a fixed concentration of [³H]glycine (e.g., 10 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 100 µL of ice-cold Krebs-Henseleit buffer.
-
Lyse the cells by adding 50 µL of 1% SDS.
-
Add 150 µL of scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a saturating concentration of a known GlyT2 inhibitor (e.g., 10 µM ORG25543).
-
Subtract the non-specific uptake from all other values to obtain specific uptake.
-
Normalize the data to the vehicle control (0% inhibition) and the non-specific uptake control (100% inhibition).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Electrophysiological Recording in Xenopus laevis Oocytes
This protocol provides a general framework for two-electrode voltage clamp (TEVC) recordings.
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Inject each oocyte with cRNA encoding human GlyT2 (e.g., 50 ng in 50 nL).
-
Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply glycine (at a concentration near its EC50, e.g., 10-30 µM) to elicit an inward current.
-
To determine the IC50 of an inhibitor, co-apply various concentrations of the inhibitor with the fixed concentration of glycine.
-
To assess reversibility, after inhibiting the current, wash out the inhibitor for a defined period (e.g., 5-10 minutes) and then re-apply glycine to measure the recovery of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to glycine application in the absence and presence of the inhibitor.
-
Normalize the inhibited currents to the control glycine current.
-
Plot the normalized current as a function of inhibitor concentration and fit the data to determine the IC50.
-
Calculate the percentage of current recovery after washout to assess reversibility.
-
Visualizations
Caption: GlyT2 signaling pathway and the mechanism of its inhibition.
Caption: A typical workflow for the development of a GlyT2 inhibitor.
References
- 1. Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and GlyT2 Selectivity Studies by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations [micar21.com]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of non-substrate-like glycosyltransferase inhibitors from library screening: pitfalls & hits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Org 25543 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Org 25543. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound hydrochloride be stored?
A1: Solid this compound hydrochloride should be stored desiccated at room temperature.[1][2][3]
Q2: What are the recommended conditions for storing stock solutions of this compound hydrochloride?
A2: Stock solutions of this compound hydrochloride have different storage recommendations based on temperature. For longer-term storage of up to 6 months, it is recommended to store aliquots in tightly sealed vials at -80°C. For shorter-term storage of up to 1 month, aliquots can be stored at -20°C.[1][4] It is advisable to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound hydrochloride soluble?
A3: this compound hydrochloride is soluble in water up to 20 mM and in DMSO up to 100 mM.[1][2][3] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline have been reported.[1] Another solvent system mentioned for preparing working solutions is 10% N,N-dimethylacetamide (DMA) in water.[4]
Q4: Is this compound a reversible inhibitor?
A4: this compound is described as a "biologically irreversible" inhibitor of the glycine transporter 2 (GlyT2).[5][6] This is due to its very slow off-rate, meaning that once it binds to the transporter, it dissociates very slowly.[5] This is a critical factor to consider in the design of washout experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may not be suitable for long-term storage at low temperatures. | Gently warm the solution and use sonication to aid dissolution.[4] For future preparations, consider preparing a more dilute stock solution or using a different solvent system if appropriate for your experiment. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent results in biological assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies.[4] Avoid storing dilute aqueous solutions for extended periods. If using a buffer system like PBS, ensure the pH is compatible with the compound's stability, noting that it has been used at pH 7.4 for short-term experiments. |
| Loss of compound activity over time in multi-day experiments. | Instability of this compound under experimental conditions (e.g., temperature, light, pH of the culture medium). | As there is limited public data on the detailed stability profile of this compound, it is recommended to minimize the exposure of the compound to harsh conditions. Protect solutions from light and maintain a consistent temperature. For critical experiments, it is advisable to perform a pilot study to assess the stability of this compound under your specific experimental conditions. |
| Difficulty washing out the compound's effect in cell-based assays. | As a "biologically irreversible" inhibitor, this compound has a very slow dissociation rate from the GlyT2 transporter.[5] | Extend the washout period significantly. It may not be possible to achieve a complete reversal of inhibition in a typical experimental timeframe. Consider this characteristic when designing your experimental protocol and interpreting the results. |
Data Presentation
Table 1: Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Not specified, general recommendation is up to 6 months for solids | Desiccate[1][2][3] |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture[1][4] |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture[1][4] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 20 mM[1][2][3] |
| DMSO | 100 mM[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
This protocol is based on the maximum reported solubility.
-
Materials: this compound hydrochloride (solid), Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Equilibrate the vial of solid this compound hydrochloride to room temperature before opening.
-
Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the pre-weighed solid).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Protocol 2: Preparation of Working Solution for In Vivo Experiments
This protocol is adapted from a formulation reported for in vivo use.[1]
-
Materials: this compound hydrochloride DMSO stock solution (e.g., 12.5 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a final concentration of 1.25 mg/mL):
-
In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Mix the final solution well.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[4]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key factors influencing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Org 25543
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 25543, a selective inhibitor of the glycine transporter 2 (GlyT2).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, helping you interpret unexpected results and refine your experimental approach.
Q1: My in vivo analgesic efficacy is much lower than expected based on the reported IC50. What could be the reason?
A1: This is a documented phenomenon with this compound. The minimal effective doses in animal models are significantly lower than what would be predicted by its in vitro IC50.[1] This discrepancy is largely attributed to its "biologically irreversible" nature. Due to a very slow off-rate from the GlyT2 transporter, the inhibitory effect accumulates over time, leading to significant target engagement even at low concentrations.[1]
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: Consider that the analgesic effects of this compound are dose-dependent.[1][2] Efficacy in reducing nociceptive behavior has been observed at doses as low as 0.06 mg/kg (i.v.) in mice.[1]
-
Assess Target Occupancy: Be aware that even at toxic doses, full target occupancy may not be reached.[1] The potent in vivo effects at low nanomolar concentrations are a key characteristic of this compound.
-
Review Administration Route: The route of administration will significantly impact bioavailability and resulting brain concentrations. Intravenous (i.v.) and subcutaneous (s.c.) routes have been used in published studies.[1][2]
Q2: I am observing significant toxicity (tremors, seizures, mortality) in my animal models, even at doses intended to be therapeutic. How can I mitigate this?
A2: this compound has a narrow therapeutic window, and on-target side effects are a major challenge.[1][3] These adverse effects are consistent with the phenotype of GlyT2 knockout mice and are a direct consequence of excessive GlyT2 inhibition.[3] The "pseudo-irreversible" binding of this compound is a key contributor to this toxicity.[1][3]
Troubleshooting Steps:
-
Careful Dose-Response Studies: It is critical to perform detailed dose-response studies to identify the minimal effective dose that produces analgesia without inducing severe adverse effects. An excitatory profile, including tremors and stereotypies, has been observed at doses of 0.2 mg/kg and higher in mice.[1]
-
Consider a Reversible Inhibitor: For studies where the toxicity of this compound is a limiting factor, consider using a reversible GlyT2 inhibitor. A reversible analog, RPI-GLYT2-82, has been developed to provide analgesia without the severe neuromotor side effects associated with this compound.[3]
-
Monitor for Excitatory Profile: Be aware that this compound exhibits an overall excitatory profile in neurobehavioral tests.[1] Signs of excitability, such as enhanced vigilance and touch response, can be observed even at low doses.[1]
Q3: My in vitro results are inconsistent, particularly with low concentrations of this compound. What could be causing this variability?
A3: In addition to standard experimental variability, this compound has a known propensity for adhering to container materials, especially polypropylene surfaces, when dissolved in aqueous solutions.[4] This can lead to a decrease in the effective concentration of the compound in your assay.
Troubleshooting Steps:
-
Use a Co-solvent: To prevent adhesion, it is recommended to use an organic co-solvent. The use of 10% N,N-dimethylacetamide (DMA) in water has been shown to yield satisfactory and consistent results.[4]
-
Material Considerations: Be mindful of the materials used for storing and handling this compound solutions.
-
Accurate Quantification: For sensitive assays, precise quantification of this compound is crucial. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for accurate and precise quantification in the picomolar to nanomolar range.[4]
Q4: I am seeing conflicting reports on whether this compound is a competitive or non-competitive inhibitor. What is its actual mechanism of inhibition?
A4: this compound is an allosteric inhibitor, meaning it does not bind to the same site as the substrate (glycine).[5][6] It binds to a lipid allosteric site on the GlyT2 transporter.[5][6] This allosteric binding locks the transporter in an outward-open conformation, preventing the transport of glycine.[3] While Eadie-Hofstee plot analysis suggests a primarily non-competitive mode of inhibition, its allosteric nature is the key determinant of its mechanism.[7]
Data Presentation
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Value | Assay Condition |
| IC50 | 16 ± 1.9 nM | [3H]glycine uptake assay[4] |
| IC50 | 31 ± 6 nM | FLIPR membrane potential assay[4] |
| IC50 | 11.4 nM (95% CI: 8.0 to 16.4 nM) | Wild-type GlyT2[3] |
| IC50 | ~20 nM | Glycine-evoked currents in Xenopus laevis oocytes[1] |
| Kd | 6.99 nM | Calculated from koff/kon[4] |
| Kd | 7.45 nM | Saturation experiments[4][8][9] |
| koff (off-rate) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay[4][8][9] |
| kon (on-rate) | 1.01 x 10⁶ M⁻¹ s⁻¹ | MS Binding Assay[4][8][9] |
| Half-life (t1/2) | 98.4 ± 3.5 s | At 37°C[4] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mice
| Dose (i.v.) | Effect |
| 0.01 mg/kg | Minimal active dose in some pain models[1] |
| 0.06 mg/kg | Minimal active dose reducing formalin-evoked pain[1] |
| 0.2 mg/kg | Characterized by tremors and stereotypies[1] |
| 2 mg/kg | Characterized by tremors and stereotypies[1] |
| 20 mg/kg | Induced convulsions and mortality (4 out of 10 mice)[1] |
Experimental Protocols
Protocol 1: Assessing GlyT2 Inhibition using [3H]glycine Uptake Assay
This protocol is adapted from methodologies described in the literature.
-
Cell Culture: Culture HEK293 cells stably expressing human GlyT2 in appropriate media.
-
Cell Plating: Seed cells in 24-well plates and grow to confluence.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer. To avoid adhesion issues, consider using a co-solvent like 10% DMA in the final dilutions.[4]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.
-
Initiation of Uptake: Add [3H]glycine to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Mechanism of this compound action on glycinergic neurotransmission.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand [epub.ub.uni-muenchen.de]
Troubleshooting Org 25543 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 25543. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] Its chemical name is N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride.[3] By inhibiting GlyT2, this compound blocks the reuptake of glycine from the synaptic cleft into presynaptic neurons.[4] This leads to an increased concentration of glycine in the synapse, enhancing inhibitory neurotransmission, which is a key mechanism for its analgesic effects in models of neuropathic pain.[2][4][5] Some studies suggest that its inhibition of GlyT2 may be irreversible or pseudo-irreversible.[6][7]
Q2: What are the solubility characteristics of this compound hydrochloride?
A2: this compound hydrochloride has moderate aqueous solubility and is more readily soluble in organic solvents like DMSO.[1][2] For detailed solubility data, please refer to the tables in the "Solubility Data and Stock Solution Preparation" section.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause and how can I resolve this?
A3: Precipitation upon dilution of a concentrated stock solution (typically in DMSO) into an aqueous buffer is a common issue for compounds with limited aqueous solubility.[8] This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. To address this, you can try several strategies outlined in the "Troubleshooting Solubility Issues" section, such as reducing the final concentration, using co-solvents, or employing solubilizing excipients.[9][10]
Q4: What is the recommended storage condition for this compound hydrochloride and its stock solutions?
A4: this compound hydrochloride powder should be desiccated at room temperature.[1][2] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[6]
Solubility Data and Stock Solution Preparation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 8.98 | 20 |
| DMSO | 44.9 | 100 |
Data is based on a molecular weight of 448.98 g/mol for this compound hydrochloride. Batch-specific molecular weights may vary.[1][3]
Stock Solution Preparation in DMSO (for a 10 mM stock)
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Accurately weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.449 mg.
-
Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Solubility Issues
This section provides a systematic approach to diagnosing and resolving solubility problems with this compound in your experiments.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | The final concentration exceeds the aqueous solubility of this compound. | - Reduce the final working concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay (typically <0.5% for cell-based assays).[8] - Use a formulation with solubilizing excipients (see Experimental Protocols). |
| High variability in assay results | Micro-precipitation or adsorption of the compound to plasticware. | - Visually inspect the diluted solutions for any cloudiness or particulates.[10] - Centrifuge the final diluted solution and use the supernatant for the assay. - Consider using low-adhesion microplates. |
| Inconsistent stock solution concentration | Incomplete dissolution or precipitation during storage. | - Ensure the compound is fully dissolved when preparing the stock solution; use sonication if necessary. - Before use, visually inspect the thawed stock solution for any signs of precipitation. If present, warm and vortex to redissolve. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting solubility issues with this compound.
Experimental Protocols
Formulation for In Vivo Studies
For animal studies, it is often necessary to use a vehicle that can maintain the solubility of this compound. The following are example protocols that have been used for poorly soluble compounds.
Protocol 1: PEG300 and Tween-80 Formulation [6]
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex again.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained. This protocol has been shown to yield a clear solution of at least 1.25 mg/mL.[6]
Protocol 2: SBE-β-CD Formulation [6]
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. For example, to make a 1.25 mg/mL final solution, add 100 µL of the 12.5 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear. This protocol has also been shown to yield a clear solution of at least 1.25 mg/mL.[6]
Signaling Pathway
Glycinergic Neurotransmission and the Effect of this compound in Neuropathic Pain
In the spinal cord, inhibitory interneurons release glycine, which acts on glycine receptors on postsynaptic neurons, leading to an influx of chloride ions and hyperpolarization of the cell. This inhibitory signal dampens the transmission of pain signals to the brain. GlyT2 is located on the presynaptic terminal and is responsible for clearing glycine from the synaptic cleft. In neuropathic pain, there can be a reduction in this inhibitory signaling. This compound blocks GlyT2, leading to an accumulation of glycine in the synaptic cleft, which enhances the activation of glycine receptors and restores the inhibitory tone, thereby producing an analgesic effect.[4][5][11][12]
Caption: The inhibitory effect of this compound on GlyT2 enhances glycinergic signaling.
References
- 1. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | Sciety [sciety.org]
- 4. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose [frontiersin.org]
- 8. aups.org.au [aups.org.au]
- 9. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. new-approaches-to-target-glycinergic-neurotransmission-for-the-treatment-of-chronic-pain - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to GlyT2 Inhibitors: Org 25543 vs. ALX1393
For Researchers, Scientists, and Drug Development Professionals
The glycine transporter 2 (GlyT2) has emerged as a promising therapeutic target for the management of chronic pain by modulating inhibitory neurotransmission.[1][2][3] Inhibition of GlyT2 increases the concentration of glycine in the synaptic cleft, enhancing the activation of postsynaptic glycine receptors and thereby dampening pain signals.[1][4] This guide provides a detailed comparison of two early, yet significant, GlyT2 inhibitors: Org 25543 and ALX1393. Both have been instrumental in validating GlyT2 as a pain target, though they possess distinct pharmacological profiles and limitations that have precluded their clinical development.[5][6][7]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and ALX1393 based on in vitro experimental data.
| Parameter | This compound | ALX1393 | Reference(s) |
| GlyT2 Inhibitory Potency (IC50) | 16 nM (hGlyT2) | 31 ± 2.7 nM | [5][6] |
| 12 nM (hGlyT2) | 100 nM (hGlyT2) | [7][8] | |
| GlyT1 Inhibitory Potency (IC50) | ≥ 100 μM | 4 μM | [8] |
| Selectivity (GlyT1 IC50 / GlyT2 IC50) | > 6250-fold | ~40-130-fold | [7][8] |
| Mechanism of Inhibition | Biologically Irreversible, Non-competitive | Reversible, Non-competitive | [5][6][8][9] |
| Brain Penetration (Free Brain/Plasma Ratio) | ~0.5 | < 0.05 | [7][8] |
Mechanism of Action: GlyT2 Inhibition
GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons. This process terminates the inhibitory signal and replenishes the vesicular glycine pool. Inhibition of GlyT2 leads to an elevated concentration of synaptic glycine, which prolongs the activation of postsynaptic glycine receptors (GlyRs). This enhanced inhibitory neurotransmission in the spinal cord dorsal horn is believed to be the primary mechanism for the analgesic effects of GlyT2 inhibitors.[1][4]
Caption: Mechanism of GlyT2 inhibition in a glycinergic synapse.
Key Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for the key experiments cited.
[³H]Glycine Uptake Assay
This assay is the standard method for determining the inhibitory potency (IC50) of compounds on glycine transporters.
-
Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express human GlyT1 or GlyT2.[7][8] Cells are cultured in appropriate media and conditions until they reach optimal confluency for the assay.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a buffer (e.g., Krebs-Ringer-HEPES).
-
Compound Incubation: The test compounds (this compound or ALX1393) are serially diluted to a range of concentrations and pre-incubated with the cells for a specified time.
-
Glycine Uptake: A solution containing a fixed concentration of [³H]glycine (radiolabeled glycine) is added to each well to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of intracellular [³H]glycine is quantified using a scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces [³H]glycine uptake by 50%.[8]
Caption: Experimental workflow for the [³H]Glycine Uptake Assay.
Reversibility Assay using Two-Electrode Voltage Clamp
This electrophysiological assay is used to determine whether the inhibition of the transporter is reversible or irreversible.[8]
-
Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNA encoding human GlyT2. The oocytes are then incubated for several days to allow for transporter expression on the cell membrane.
-
Electrophysiology Setup: An oocyte expressing GlyT2 is placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Glycine Application: Glycine is applied to the oocyte, which induces an inward current as glycine is transported into the cell. This serves as the baseline response.
-
Inhibitor Co-application: The inhibitor (this compound or ALX1393) is co-applied with glycine, and the resulting current is measured.
-
Washout: The inhibitor is washed out of the recording chamber, and glycine is applied again.
-
Data Interpretation: If the glycine-induced current returns to the baseline level after the washout, the inhibitor is considered reversible. If the current remains inhibited, the inhibitor is considered irreversible.[8] ALX1393 was found to be reversible in this assay, while this compound was shown to be biologically irreversible.[8]
Comparative Analysis
This compound stands out for its high potency and exceptional selectivity for GlyT2 over GlyT1. Its lipophilic nature allows it to readily cross the blood-brain barrier.[8] However, its major drawback is its irreversible mode of inhibition, which has been linked to toxicity and mortality in animal models at higher doses, likely due to the complete shutdown of glycine recycling in neurons.[6][8][10][11]
ALX1393 , while also a potent GlyT2 inhibitor, demonstrates significantly lower selectivity compared to this compound, with activity at GlyT1 in the low micromolar range.[5][6][8] Its amino acid-like structure contributes to its poor brain penetration, which is a significant hurdle for a centrally acting therapeutic.[6][7][8] On the other hand, its reversible inhibition is a more desirable characteristic from a safety perspective, potentially allowing for a better balance between efficacy and toxicity.[8]
Conclusion
Both this compound and ALX1393 have been pivotal in the preclinical validation of GlyT2 as an analgesic target. This compound offers high potency and selectivity but is hampered by the safety concerns associated with its irreversible inhibition.[10][11][12] ALX1393 has a more favorable reversible mechanism but is limited by lower selectivity and poor CNS permeability.[5][6][8] These compounds exemplify the challenges in developing GlyT2 inhibitors and highlight the need for novel agents that combine the high potency and selectivity of this compound with the reversible binding and improved pharmacokinetic profile of an ideal CNS drug. Future drug discovery efforts should focus on achieving this balance to unlock the full therapeutic potential of GlyT2 inhibition for chronic pain management.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycine transport inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Reversible and Irreversible GlyT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The glycine transporter 2 (GlyT2), predominantly located in the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, plays a crucial role in regulating inhibitory neurotransmission by reuptaking glycine from the synaptic cleft.[1][2] This function makes GlyT2 a compelling therapeutic target for conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[3][4][5] Inhibition of GlyT2 increases the concentration of glycine in the synapse, thereby enhancing the activation of postsynaptic glycine receptors and augmenting inhibitory signaling.[2]
GlyT2 inhibitors can be broadly categorized into two classes based on their mechanism of action: reversible and irreversible. The choice between these two types of inhibitors has significant implications for both therapeutic efficacy and potential side effects. While irreversible inhibitors may offer prolonged target engagement, they also carry the risk of mechanism-based toxicity due to the complete and sustained blockade of glycine recycling.[3][6] Conversely, reversible inhibitors may provide a more transient and controllable modulation of GlyT2 activity, potentially mitigating the risks associated with irreversible inhibition.[6]
This guide provides an objective comparison of the performance of reversible and irreversible GlyT2 inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutics.
Quantitative Comparison of GlyT2 Inhibitors
The following table summarizes the in vitro potency of selected reversible and irreversible GlyT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function.
| Inhibitor Class | Compound | Target Species | Cell Line | IC50 (nM) | Notes | Reference(s) |
| Irreversible/Pseudo-irreversible | ORG25543 | Human / Mouse | HEK293 | 12 / 16 | Potent, pseudo-irreversible, and non-competitive inhibitor. | [7][8][9][10] |
| Irreversible/Pseudo-irreversible | ALX1393 | Human / Mouse | HEK293 | 25 - 100 | Potent inhibitor with some studies suggesting pseudo-irreversibility. | [7] |
| Reversible | N-arachidonyl-glycine (NAGly) | Human | HEK293 / Xenopus Oocytes | 3,400 - 9,100 | Endogenous bioactive lipid, acts as a partial, non-competitive, and reversible inhibitor. | [9][10][11] |
| Reversible | RPI-GLYT2-82 | Human | Xenopus Oocytes | 554 | A novel, non-competitive, and reversible inhibitor. | [3] |
| Reversible | Oleoyl-D-lysine | - | - | - | A potent, metabolically stable, and reversible lipid-based inhibitor. | [12] |
| Reversible | N-oleoyl glycine (NOGly) | - | - | 880 | More potent than NAGly. | [9][10] |
| Reversible | N-arachidonyl L-alanine | - | - | 8,000 | Achieves complete inhibition compared to the partial inhibition of NAGly. | [9][10] |
| Reversible | N-arachidonyl GABA | - | - | 11,900 | Less potent than N-arachidonyl L-alanine. | [9][10] |
Signaling Pathway and Mechanism of Action
Inhibition of GlyT2 directly impacts glycinergic neurotransmission, which is a key component of pain modulation in the spinal cord. The following diagram illustrates the signaling pathway affected by GlyT2 inhibitors.
Experimental Protocols
In Vitro [³H]Glycine Uptake Assay in HEK293 Cells
This assay is a standard method to determine the potency of GlyT2 inhibitors by measuring their ability to block the uptake of radiolabeled glycine into cells expressing the transporter.
Materials:
-
HEK293 cells stably expressing human GlyT2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]Glycine (radiolabeled glycine)
-
Test compounds (GlyT2 inhibitors)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate HEK293-hGlyT2 cells in 24- or 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add a solution containing a fixed concentration of [³H]Glycine to initiate the uptake.
-
-
Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT2 inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Reversibility Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological assay directly measures the functional recovery of the transporter after inhibitor washout, providing a clear distinction between reversible and irreversible inhibition.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human GlyT2
-
ND96 solution (oocyte incubation and recording solution)
-
Glycine solution
-
Test compounds (GlyT2 inhibitors)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding hGlyT2 and incubate for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Reversibility Protocol:
-
Baseline Current: Apply a saturating concentration of glycine to induce an inward current and establish a baseline response.
-
Inhibitor Application: Perfuse the oocyte with the test compound for a defined period (e.g., 5-10 minutes).
-
Co-application: Apply glycine in the presence of the test compound to measure the inhibited current.
-
Washout: Perfuse the oocyte with ND96 solution for an extended period (e.g., 10-30 minutes) to wash out the inhibitor.
-
Recovery Current: Re-apply glycine to measure the recovery of the transporter-mediated current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition during co-application and the percentage of current recovery after washout, relative to the initial baseline current.
-
A high percentage of current recovery indicates reversible inhibition, while a low or no recovery suggests irreversible or pseudo-irreversible inhibition.
-
Experimental and Drug Discovery Workflows
The following diagrams illustrate a typical experimental workflow for characterizing GlyT2 inhibitors and a general workflow for the drug discovery process targeting GlyT2.
References
- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 10. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]
A Structural Showdown: Unraveling the Binding Sites of GlyT2 Inhibitors
A detailed comparison of the binding characteristics of Org 25543 and other key Glycine Transporter 2 (GlyT2) inhibitors, providing researchers with critical data for the development of novel analgesics.
The Glycine Transporter 2 (GlyT2) has emerged as a significant therapeutic target for managing chronic pain. By inhibiting GlyT2, the concentration of glycine in the synaptic cleft is increased, enhancing inhibitory neurotransmission and thereby reducing pain signals.[1] Among the extensively studied GlyT2 inhibitors is this compound, a potent and selective molecule that has paved the way for a deeper understanding of GlyT2 pharmacology. This guide provides a structural and quantitative comparison of the binding sites of this compound and other notable GlyT2 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of GlyT2 Inhibitor Binding
The following table summarizes the binding affinities of this compound and other key GlyT2 inhibitors. This data, primarily derived from radioligand binding and functional uptake assays, highlights the differences in potency and selectivity among these compounds.
| Compound | Target(s) | IC50 (nM) | K_d (nM) | Mechanism of Action | Key Characteristics |
| This compound | GlyT2 | 16 - 17.7[2][3] | 7.45[4][5] | Irreversible, Non-competitive[2] | High potency and selectivity for GlyT2 over GlyT1.[2][6] |
| ALX1393 | GlyT2, GlyT1 | 31 - 100[2][6][7] | - | Reversible, Non-competitive[2] | Lower selectivity compared to this compound, also inhibits GlyT1.[6][7] |
| N-Arachidonyl-glycine (NAGly) | GlyT2 | ~3,400 | - | Partial, Reversible, Non-competitive | Endogenous lipid that acts as a GlyT2 inhibitor.[8] |
| C18 ω9 L-Lys | GlyT2 | - | - | Allosteric Modulator | A derivative of NAGly with potential for allosteric modulation.[9] |
| VVZ-149 | GlyT2 | 860[3] | - | - | Lower binding affinity compared to this compound and ALX1393.[3] |
Deciphering the Binding Sites: A Structural Perspective
Recent studies have shed light on the distinct binding sites of these inhibitors on the GlyT2 protein. This compound is believed to bind to a lipid allosteric site . This is a site distinct from the glycine binding site and is located within the transmembrane domains of the transporter. This allosteric binding is thought to induce a conformational change that locks the transporter in an inactive state, explaining its irreversible, non-competitive mode of inhibition.
In contrast, while also a non-competitive inhibitor, ALX1393 is suggested to interact with residues in the S1 and S2 substrate-binding sites , potentially overlapping with the glycine binding pocket at higher concentrations.[9][10] This difference in binding location likely accounts for its reversible nature.
The endogenous lipid NAGly and its derivatives are also thought to bind to an allosteric site, possibly overlapping with the lipid allosteric site targeted by this compound.[11] The identification of these allosteric sites opens up new avenues for the design of selective GlyT2 modulators with improved pharmacokinetic and pharmacodynamic profiles.
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through the following key experimental protocols:
[3H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT2.
-
Cell Culture: HEK293 or CHO cells are cultured and transfected to express human or mouse GlyT2.
-
Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound, ALX1393).
-
Glycine Uptake: [3H]glycine is added to the cells for a defined period.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular [3H]glycine. The amount of intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces [3H]glycine uptake by 50%, is calculated from concentration-response curves.[6][7]
MS Binding Assays
This method directly measures the binding of a ligand to its target protein using mass spectrometry.
-
Membrane Preparation: Membrane fractions containing GlyT2 are prepared from cells overexpressing the transporter.
-
Incubation: The membrane fractions are incubated with a known concentration of a reporter ligand (e.g., this compound) and varying concentrations of the test compound.
-
Separation: The bound and free reporter ligand are separated, often by filtration.
-
Quantification: The amount of bound reporter ligand is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) is determined from saturation or competition binding curves.[4][5]
Visualizing the GlyT2 Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: GlyT2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining GlyT2 inhibitor binding affinity.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Org 25543 Binding to GlyT2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Org 25543's binding to the glycine transporter 2 (GlyT2) with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
This compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine, an inhibitory neurotransmitter.[1][2][3] The inhibition of GlyT2 is a promising therapeutic strategy for the management of chronic pain.[4][5] This guide delves into the specifics of this compound's interaction with GlyT2 and compares it with other available inhibitors.
Comparison of GlyT2 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, providing a clear comparison of their binding affinities and potencies.
| Compound | Assay Type | Target | IC50 | Ki | Kd | Notes |
| This compound | [3H]glycine uptake | Human GlyT2 | 12 nM[6] | - | - | Potent inhibitor with high selectivity over GlyT1.[6] Exhibits slow reversibility, potentially leading to on-target toxicity.[6][7] |
| [3H]glycine uptake | Mouse GlyT2 | 12 nM[6] | - | - | ||
| MS Binding Assay | GlyT2 | - | - | 7.45 nM[1][8][9] | Characterized with an off-rate of 7.07×10−3 s−1 and an on-rate of 1.01×106 M−1 s−1.[1][8][9] | |
| Electrophysiology (Xenopus oocytes) | GlyT2 | ~20 nM[6] | - | - | Functionally irreversible in this assay.[6] | |
| ALX-1393 | [3H]glycine uptake | Human GlyT2 | 100 nM[6] | - | - | Also inhibits GlyT1 at low micromolar concentrations (IC50 = 4 µM).[6] |
| [3H]glycine uptake | Mouse GlyT2 | 100 nM[6] | - | - | ||
| Electrophysiology (Xenopus oocytes) | GlyT2 | ~25 nM[6] | - | - | Reversible inhibitor.[6] | |
| VVZ-149 | Not specified | GlyT2 | 0.86 µM[2] | - | - | Lower binding affinity compared to this compound and ALX-1393.[2] Considered less likely to exhibit toxicity.[2] |
| Oleoyl-D-lysine | Not specified | GlyT2 | - | - | - | Analgesic in a mouse model of neuropathic pain.[2] |
| Compound 1 (this compound analog) | [3H]glycine uptake | Mouse GlyT2 | 100 nM[6] | - | - | A reversible analog of this compound with high selectivity over GlyT1.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[3H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
-
Cell Culture: HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding for human or mouse GlyT2 or GlyT1.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Inhibition: On the day of the assay, the culture medium is removed, and cells are washed with assay buffer. Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound, ALX-1393) for a specified time.
-
Uptake Measurement: [3H]glycine is added to each well, and the uptake is allowed to proceed for a defined period.
-
Termination: The uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of [3H]glycine taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
MS Binding Assays
This novel assay format directly quantifies the binding of a ligand to its target protein using mass spectrometry.
-
Membrane Preparation: Membranes from cells overexpressing GlyT2 are prepared.
-
Incubation: The membranes are incubated with the reporter ligand (this compound) and varying concentrations of the competitor compound.
-
Separation: Bound and free ligands are separated, typically by filtration.
-
Quantification: The amount of bound reporter ligand is quantified by a highly sensitive and rapid LC-ESI-MS/MS method.[1][8][9]
-
Data Analysis: Kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) are determined from kinetic and saturation experiments.[1][8][9] Inhibitory constants (Ki) of competitor compounds are determined in competition experiments.[1][8]
Electrophysiology in Xenopus Oocytes
This functional assay measures the electrical currents generated by the transport of glycine through GlyT2 expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for GlyT2.
-
Two-Electrode Voltage Clamp: After a few days of expression, oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Glycine Application: Glycine is applied to the oocyte, which generates an inward current due to the influx of Na+ and Cl- ions along with glycine.
-
Inhibitor Application: The effect of inhibitors is assessed by co-applying the compound with glycine or by pre-incubating the oocyte with the inhibitor before glycine application.
-
Reversibility Assessment: To test for reversibility, the inhibitor is washed out, and the recovery of the glycine-induced current is measured.[6]
-
Data Analysis: The inhibition of the glycine-induced current is measured, and IC50 values are determined.
Visualizations
The following diagrams illustrate the signaling pathway of GlyT2 and the experimental workflow for validating its binding.
Caption: GlyT2 signaling pathway at an inhibitory synapse.
Caption: Workflow for validating GlyT2 inhibitor binding.
References
- 1. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons | Journal of Neuroscience [jneurosci.org]
- 4. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 25543: A Comparative Analysis Against Other Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of pain management is continually evolving, with a pressing need for effective non-opioid analgesics to combat the global opioid crisis. One such candidate that has garnered scientific interest is Org 25543, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). This guide provides a comprehensive comparison of this compound with other established non-opioid analgesics, namely gabapentinoids (gabapentin and pregabalin) and a COX-2 inhibitor (celecoxib). The comparison is based on available preclinical data, focusing on efficacy in various pain models and mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its analgesic effect through a distinct mechanism compared to other non-opioid analgesics. It is a selective and irreversible inhibitor of GlyT2, a key protein responsible for the reuptake of glycine in the spinal cord.[1][2] By blocking GlyT2, this compound increases the extracellular concentration of glycine, an inhibitory neurotransmitter in the dorsal horn of the spinal cord.[3][4] This enhancement of glycinergic neurotransmission dampens the propagation of pain signals.[4][5]
In contrast, gabapentin and pregabalin, while structurally related to the neurotransmitter GABA, do not act on GABA receptors. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which are upregulated in neuropathic pain states.[6] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.
Celecoxib, a cyclooxygenase-2 (COX-2) selective nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting the COX-2 enzyme.[7] This enzyme is crucial for the synthesis of prostaglandins, which are inflammatory mediators that sensitize peripheral nociceptors and contribute to pain and inflammation.[7]
Data Presentation: Efficacy in Preclinical Pain Models
The following tables summarize the available quantitative data for this compound and comparator non-opioid analgesics in rodent models of neuropathic and inflammatory pain. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available.
Table 1: Efficacy in Neuropathic Pain Models (Mechanical Allodynia)
| Compound | Animal Model | Test | Route of Administration | Effective Dose Range | Maximal Effect Observed | Citation(s) |
| This compound | Partial Sciatic Nerve Ligation (Rat) | Von Frey | Subcutaneous (s.c.) | 2 - 4 mg/kg | Significant antiallodynic effect at 4 mg/kg | [8] |
| Partial Sciatic Nerve Ligation (Mouse) | Von Frey | Intravenous (i.v.) | 0.01 - 0.16 mg/kg (ED50) | Dose-dependent reduction in nociceptive behavior | [2] | |
| Gabapentin | Spinal Nerve Ligation (Mouse) | Von Frey | Intraperitoneal (i.p.) | 100 mg/kg | Significant reduction in allodynia | [1] |
| Sickle Cell Disease (Mouse) | Von Frey | Intraperitoneal (i.p.) | 65 - 100 mg/kg | Significant increase in mechanical withdrawal thresholds | [9] | |
| Pregabalin | Spinal Nerve Ligation (Rat) | Von Frey | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Dose-dependent attenuation of tactile allodynia | [10] |
| Partial Infraorbital Nerve Transection (Rat) | Von Frey | Intraperitoneal (i.p.) | 1 - 100 mg/kg | Significant and dose-dependent reversal of reduced mechanical withdrawal thresholds | [11] |
Table 2: Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Test | Route of Administration | Effective Dose Range | Maximal Effect Observed | Citation(s) |
| This compound | Formalin Test (Mouse) | Licking/Biting Time | Subcutaneous (s.c.) | ≥0.06 mg/kg | Significant reduction in paw lick duration during the late phase | [2] |
| Gabapentin | Formalin Test (Mouse) | Licking/Biting Time | Intraperitoneal (i.p.) | 50 mg/kg | Suppression of late-phase behavior | [12] |
| Celecoxib | Zymosan-induced Inflammation (Rat) | Paw Swelling | Not specified | 50 mg/kg | Significant reduction in paw swelling | [13] |
| MIA-induced Osteoarthritis (Rat) | Hindpaw Withdrawal Threshold | Systemic | 3 - 30 mg/kg | Dose-dependent improvement in withdrawal threshold | [14] |
Experimental Protocols
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in rodents.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent. The test is typically conducted on a wire mesh platform that allows access to the plantar surface of the animal's hind paw.
-
Procedure:
-
Animals are habituated to the testing environment by placing them in individual clear plastic chambers on the wire mesh floor for a period of time before testing.
-
The von Frey filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The stimulus is maintained for a few seconds. A positive response is noted as a sharp withdrawal of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves starting with a filament in the middle of the force range and then increasing or decreasing the force of the subsequent filament based on the animal's response.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a specific formula, providing a quantitative measure of mechanical sensitivity.
Formalin Test for Inflammatory Pain
The formalin test is a model of tonic chemical pain that has two distinct phases.
-
Procedure:
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1.85-2.5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[12][15]
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or shaking the injected paw is recorded for a set period, typically up to 60 minutes.
-
-
Phases of the Formalin Test:
-
Phase 1 (Early Phase): Occurs within the first 5-10 minutes after injection and is characterized by acute nociceptive behavior due to direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes after injection and can last for 40-60 minutes. This phase is associated with an inflammatory response and central sensitization in the spinal cord.
-
-
Data Analysis: The total time spent in nociceptive behaviors is quantified for both Phase 1 and Phase 2. Analgesic drugs can be evaluated for their effects on either or both phases.
Mandatory Visualizations
Caption: GlyT2 Signaling Pathway in Pain Modulation.
Caption: Experimental Workflow for the Von Frey Test.
Discussion and Conclusion
This compound demonstrates potent analgesic effects in preclinical models of both neuropathic and inflammatory pain, operating through a distinct mechanism of GlyT2 inhibition. This mechanism, which enhances inhibitory neurotransmission in the spinal cord, offers a novel approach to pain management compared to the voltage-gated calcium channel modulation of gabapentinoids and the anti-inflammatory action of COX-2 inhibitors.
However, the irreversible nature of this compound's binding to GlyT2 has been associated with a narrow therapeutic window and significant toxicity, including tremors, convulsions, and mortality at higher doses, which has halted its clinical development.[2][16] This contrasts with the generally more favorable safety profiles of gabapentinoids and celecoxib, although they are not without their own side effects.
The data presented in this guide highlight the potential of targeting the glycinergic system for analgesia. Future research in this area may focus on developing reversible GlyT2 inhibitors to harness the analgesic efficacy of this mechanism while mitigating the risks associated with irreversible inhibition. Such efforts could lead to a new class of non-opioid analgesics with a superior benefit-risk profile for the treatment of chronic pain.
References
- 1. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultrastructural study of the glycine transporter GLYT2 and its association with glycine in the superficial laminae of the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentin alleviates chronic spontaneous pain and acute hypoxia-related pain in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Org 25543: A Potent GlyT2 Inhibitor for Pain Relief with a Cautionary Tale of Irreversibility
An in-depth comparison of the glycine transporter 2 inhibitor Org 25543 against other analgesics reveals its significant, yet neurologically risky, efficacy in preclinical pain models. This guide synthesizes experimental data to offer a clear perspective for researchers in pain therapeutics.
This compound, a potent and selective inhibitor of the glycine transporter 2 (GlyT2), has demonstrated significant analgesic effects across a spectrum of preclinical pain models, including neuropathic, inflammatory, and cancer-related pain.[1][2] Its mechanism of action, the inhibition of glycine reuptake in the spinal cord, enhances glycinergic neurotransmission, a key pathway for pain modulation.[3] However, the irreversible nature of its binding to GlyT2 leads to a narrow therapeutic window, marked by severe adverse effects at higher doses, which has impeded its clinical development and spurred the investigation into reversible alternatives.[1][4]
Comparative Efficacy in Preclinical Pain Models
This compound has been benchmarked against a variety of other compounds, ranging from other GlyT2 inhibitors to standard-of-care analgesics. In models of neuropathic pain, such as partial sciatic nerve ligation (PSNL) and streptozotocin-induced diabetic neuropathy, both intravenous and intrathecal administration of this compound dose-dependently reduced allodynia.[3] Similarly, in the formalin model of inflammatory pain, this compound significantly reduced nociceptive behaviors in the chronic phase.[5] Studies in a mouse model of bone cancer pain also showed that this compound improved pain-like behaviors.[2]
However, the significant side effects, including tremors, convulsions, and even mortality at higher doses, are a major drawback.[1][5] This toxicity is attributed to its pseudo-irreversible binding to GlyT2.[4] In contrast, reversible GlyT2 inhibitors, such as Compound 1 and oleoyl-d-lysine 16, have shown analgesic effects without inducing these severe side effects.[1][3] For instance, oleoyl-d-lysine 16 provided significant analgesia in a neuropathic pain model without the adverse effects observed with this compound.[3] More recent developments include RPI-GLYT2-82, a novel, reversible, and non-competitive GlyT2 inhibitor that has demonstrated anti-allodynic effects in mouse models of neuropathic pain without the mechanism-based side effects associated with this compound.[6]
When compared to GlyT1 inhibitors like ORG25935, both have shown efficacy in reducing allodynia in neuropathic and bone cancer pain models.[1][2] Interestingly, co-administration of sub-analgesic doses of a GlyT1 inhibitor (NFPS) and this compound resulted in a significant anti-allodynic effect, suggesting a synergistic relationship.[7] In a comparison with gabapentin, a standard treatment for neuropathic pain, the GlyT1 inhibitor bitopertin showed a comparable magnitude and duration of response at a much lower dose.[3] An orally active derivative of this compound outperformed pregabalin, duloxetine, and indomethacin in a model of chemotherapy-induced peripheral neuropathy.[8]
Quantitative Data Summary
| Compound | Class | Pain Model(s) | Efficacy | Adverse Effects |
| This compound | GlyT2 Inhibitor (Irreversible) | Neuropathic (PSNL, Diabetic), Inflammatory (Formalin), Bone Cancer | ED50: 0.07–0.16 mg/kg (i.v.) in mouse neuropathic pain.[5] Reduces paw lick duration in formalin test at doses ≥0.06 mg/kg.[5] | Tremors, stereotypies, convulsions, and mortality at higher doses (e.g., 20 mg/kg).[1][5] |
| ALX1393 | GlyT2 Inhibitor | Neuropathic (PSNL, Diabetic), Inflammatory (CFA), Bone Cancer | Significant and dose-dependent reduction in paw withdrawal thresholds.[2][3] | Not specified in detail, but generally considered to have a better safety profile than this compound. |
| Oleoyl-d-lysine 16 | GlyT2 Inhibitor (Partial, Reversible) | Neuropathic (PNL) | Significant analgesic effects without side effects within the therapeutic range.[3] | No severe side effects observed at therapeutic doses.[3] |
| Compound 1 | GlyT2 Inhibitor (Reversible Analog of this compound) | Inflammatory (Formalin) | Analgesic without causing tremors or convulsions.[1] | No tremors or convulsions reported.[1] |
| RPI-GLYT2-82 | GlyT2 Inhibitor (Reversible, Non-competitive) | Neuropathic (CCI, PSNL) | Dose-dependent analgesia.[6] | Devoid of mechanism-based neuromotor side effects.[6] |
| ORG25935 | GlyT1 Inhibitor | Neuropathic (PSNL, Diabetic), Bone Cancer | Significant anti-allodynia effects.[1][3] | Not specified in detail. |
| Bitopertin | GlyT1 Inhibitor | Neuropathic (CCI), Inflammatory (Carrageenan) | Analgesic effect at 2 mg/kg comparable to 300 mg/kg gabapentin.[1][3] | No adverse motor or respiratory effects observed at 2 mg/kg.[3] |
| Gabapentin | Anticonvulsant | Neuropathic | Standard analgesic for comparison. | Known side effects include dizziness and somnolence. |
| Morphine | Opioid Analgesic | Various | Standard potent analgesic. | Tolerance, dependence, respiratory depression. |
Experimental Protocols
Partial Sciatic Nerve Ligation (PSNL) Model: This model induces neuropathic pain. In mice or rats, under anesthesia, the sciatic nerve is exposed at the mid-thigh level. A tight ligation is performed around approximately one-third to one-half of the nerve diameter using a suture. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, which can be assessed using von Frey filaments and radiant heat sources, respectively.[1]
Formalin Test: This model assesses both acute and inflammatory pain. A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. The animal's nociceptive behavior (licking and biting of the injected paw) is then observed. The response is biphasic: an early, acute phase (0-10 minutes) resulting from direct nociceptor activation, and a late, inflammatory phase (15-60 minutes) involving central sensitization. The duration of paw licking is quantified as a measure of pain.[5]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: To mimic the painful neuropathy experienced by cancer patients, rodents are repeatedly injected with chemotherapeutic agents such as cisplatin. This leads to the development of mechanical allodynia and hyperalgesia in the hind paws, which are measured over time to assess the efficacy of analgesic compounds.[8]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of GlyT2 at the presynaptic terminal of inhibitory glycinergic neurons in the spinal cord. This blockage of glycine reuptake leads to an increased concentration of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs). The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, reducing its excitability and dampening the transmission of pain signals.
Caption: Mechanism of action of this compound in inhibiting pain signaling.
The typical workflow for evaluating the efficacy of a compound like this compound in a preclinical pain model involves several key stages, from the induction of the pain state to the assessment of the compound's effects on pain-related behaviors.
Caption: General experimental workflow for preclinical pain studies.
References
- 1. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 2. Relief of cancer pain by glycine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Org 25543: A Comparative Guide to Transporter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Org 25543 is a potent and highly selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2][3] Its high affinity for GlyT2 has positioned it as a valuable tool in neuroscience research, particularly in the study of pain pathways.[2] This guide provides a comprehensive comparison of this compound's interaction with other transporters, supported by experimental data, to aid researchers in its effective and specific application.
High Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for the human GlyT2 transporter, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range, typically around 16 nM.[3] Extensive screening has revealed a lack of significant activity at a wide array of other neurotransmitter transporters and common biological targets, underscoring its specificity.
Cross-reactivity Data
The following table summarizes the cross-reactivity of this compound against a panel of other human transporters. The data is primarily derived from radioligand binding assays or functional uptake assays.
| Transporter | Gene | Ligand/Substrate | % Inhibition at 10 µM this compound | IC50 (µM) |
| Glycine Transporter 2 (hGlyT2) | SLC6A5 | [³H]Glycine | - | 0.016 |
| Glycine Transporter 1 (hGlyT1) | SLC6A9 | [³H]Glycine | < 20 | > 100 |
| Serotonin Transporter (hSERT) | SLC6A4 | [³H]Citalopram | < 20 | > 100 |
| Norepinephrine Transporter (hNET) | SLC6A2 | [³H]Nisoxetine | < 20 | > 100 |
| Dopamine Transporter (hDAT) | SLC6A3 | [³H]WIN 35,428 | < 20 | > 100 |
| GABA Transporter 1 (hGAT1) | SLC6A1 | [³H]GABA | < 20 | > 100 |
| GABA Transporter 2 (hGAT2) | SLC6A13 | [³H]GABA | < 20 | > 100 |
| GABA Transporter 3 (hGAT3) | SLC6A11 | [³H]GABA | < 20 | > 100 |
Data compiled from multiple sources, including a comprehensive screen where this compound was found to have no significant activity at 56 other common biological targets at concentrations up to 100 µM.[3]
Experimental Methodologies
The high selectivity of this compound has been established through robust experimental protocols, primarily focused on measuring the inhibition of transporter activity.
[³H]Glycine Uptake Inhibition Assay
A common method to determine the potency and selectivity of compounds like this compound is the tritiated glycine ([³H]Glycine) uptake inhibition assay. This technique directly measures the functional activity of glycine transporters.
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with the cDNA encoding the human glycine transporter of interest (e.g., hGlyT1 or hGlyT2).
Assay Procedure:
-
Cell Plating: Transfected cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell medium is removed, and cells are washed with a buffer (e.g., Krebs-Ringer-HEPES). A solution containing various concentrations of the test compound (this compound) is then added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: A mixture containing a fixed concentration of [³H]Glycine is added to each well to initiate the uptake process. The final concentration of glycine is typically close to its Michaelis-Menten constant (Km) for the respective transporter.
-
Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Glycine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]Glycine uptake is compared between wells treated with the test compound and control wells (vehicle only). The concentration of the compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.
Visualizing Experimental Workflow and Transporter Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for [³H]Glycine Uptake Inhibition Assay.
Caption: Mechanism of this compound action at a glycinergic synapse.
Conclusion
References
- 1. The first potent and selective inhibitors of the glycine transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of Org 25543 and Gabapentin for Neuropathic Pain
A comprehensive guide for researchers and drug development professionals, offering an objective comparison of the preclinical profiles of the glycine transporter 2 (GlyT2) inhibitor, Org 25543, and the gabapentinoid, gabapentin. This guide provides a detailed examination of their mechanisms of action, pharmacokinetic properties, and efficacy in established models of neuropathic pain, supported by experimental data and detailed methodologies.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide only partial relief and are associated with dose-limiting side effects. This has spurred the investigation of novel therapeutic agents targeting distinct mechanisms within the pain signaling pathway. This guide presents a comparative analysis of two such agents: this compound, a potent and selective inhibitor of the glycine transporter 2 (GlyT2), and gabapentin, a widely prescribed anticonvulsant with established efficacy in neuropathic pain. While both compounds have demonstrated analgesic properties in preclinical models, they operate through fundamentally different mechanisms, offering distinct profiles of activity and potential therapeutic advantages and disadvantages.
Mechanism of Action
This compound: Enhancing Glycinergic Inhibition
This compound exerts its analgesic effects by selectively inhibiting the glycine transporter 2 (GlyT2).[1][2] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, where it is responsible for the reuptake of glycine from the synaptic cleft.[3] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission at glycinergic synapses.[3] This heightened inhibition dampens the hyperexcitability of dorsal horn neurons that is a hallmark of neuropathic pain.[3] this compound is a potent and selective inhibitor of human GlyT2 with a reported IC50 of 16 nM.[4][5] It is described as a non-competitive and functionally irreversible or pseudo-irreversible inhibitor.[3][6]
Gabapentin: Modulating Voltage-Gated Calcium Channels
Gabapentin, a structural analog of the neurotransmitter GABA, does not act on GABA receptors.[7] Instead, its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[7][8] This binding is thought to interfere with the trafficking of the α2δ-1 subunit to the cell surface, leading to a decrease in the number of functional calcium channels at the presynaptic terminal.[9][10][11] The reduction in presynaptic VGCCs results in decreased calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[8] Gabapentin exhibits a higher binding affinity for the α2δ-1 subunit (Kd ≈ 59 nM) compared to the α2δ-2 subunit (Kd ≈ 153 nM).[7][12][13]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and gabapentin based on available preclinical studies.
| Parameter | This compound | Gabapentin | Reference |
| Target | Glycine Transporter 2 (GlyT2) | α2δ-1 subunit of Voltage-Gated Calcium Channels | [1][2],[7][8] |
| IC50 | 16 nM (for hGlyT2) | Not applicable | [4][5] |
| Binding Affinity (Kd) | 7.45 nM (for GlyT2) | ~59 nM (for α2δ-1) | [4],[7][12][13] |
Table 1: In Vitro Potency and Binding Affinity
| Animal Model | This compound | Gabapentin | Reference |
| Formalin Test (Rat) | Reduction in paw licking duration (late phase) at doses ≥0.06 mg/kg | Effective in reducing formalin-induced behaviors | [14],[15][16] |
| Partial Sciatic Nerve Ligation (pSNL) (Rat) | Antiallodynic effect at 4 mg/kg | Reverses mechanical allodynia | [17],[15] |
| Streptozotocin-induced Diabetic Neuropathy (Rat) | Not widely reported | Attenuates mechanical allodynia and thermal hyperalgesia | [15][16] |
Table 2: Preclinical Efficacy in Neuropathic Pain Models
Experimental Protocols
1. Glycine Uptake Assay (for this compound)
-
Objective: To determine the inhibitory potency (IC50) of this compound on the glycine transporter 2 (GlyT2).
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT2 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are washed with a Krebs-Ringer-HEPES buffer.
-
Various concentrations of this compound are pre-incubated with the cells.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of incorporated [3H]glycine is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Radioligand Binding Assay (for Gabapentin)
-
Objective: To determine the binding affinity (Kd) of gabapentin for the α2δ-1 subunit.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the α2δ-1 subunit (e.g., porcine brain or transfected cell lines).[18][19]
-
Assay Procedure:
-
A constant amount of the membrane preparation is incubated with increasing concentrations of [3H]gabapentin in a suitable buffer.[18][20]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled gabapentin).[18]
-
The incubation is carried out at a specific temperature for a sufficient time to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by analyzing the saturation binding data using Scatchard analysis or non-linear regression.
-
3. Formalin Test (for Neuropathic Pain)
-
Objective: To assess the analgesic efficacy of a compound in a model of tonic chemical pain.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[21]
-
Procedure:
-
Animals are allowed to acclimate to the testing chamber.[21][22]
-
A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.[21][23]
-
The animal's behavior is then observed for a set period (e.g., 60 minutes).[22][24] The observation period is typically divided into two phases: the early phase (0-10 minutes) and the late phase (15-60 minutes).[22]
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.[21][24]
-
-
Data Analysis: The total time spent in nociceptive behaviors during the early and late phases is calculated. The effect of the test compound (administered prior to the formalin injection) is compared to that of a vehicle control.
-
4. Partial Sciatic Nerve Ligation (pSNL) Model (for Neuropathic Pain)
-
Objective: To induce a state of chronic neuropathic pain by partially injuring the sciatic nerve.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.[25][26]
-
Surgical Procedure:
-
Behavioral Testing:
-
After a post-operative recovery period, the animals are tested for the development of mechanical allodynia (pain in response to a non-painful stimulus).
-
Mechanical allodynia is typically assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.[25]
-
-
Data Analysis: The paw withdrawal threshold of the injured paw is compared to that of the contralateral (uninjured) paw and to baseline measurements. The effect of the test compound on reversing the allodynia is evaluated.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of gabapentin's mechanism of action.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound and gabapentin represent two distinct approaches to the management of neuropathic pain. This compound, through its potent and selective inhibition of GlyT2, offers a mechanism to enhance endogenous inhibitory neurotransmission, a pathway known to be dysfunctional in chronic pain states. Its high in vitro potency is promising; however, its irreversible or pseudo-irreversible binding nature may present safety concerns that warrant further investigation.[3][6]
Gabapentin, with its well-established mechanism of action on the α2δ-1 subunit of VGCCs, has a proven track record of efficacy in both preclinical models and clinical practice.[15][16][29] Its modulation of excitatory neurotransmitter release provides a different, yet effective, strategy for dampening neuronal hyperexcitability.
This comparative guide highlights the key differences in the preclinical profiles of these two compounds. For researchers and drug development professionals, the choice of pursuing a GlyT2 inhibitor like this compound versus a gabapentinoid will depend on the specific therapeutic goals, the desired safety profile, and the potential for combination therapies. Further head-to-head preclinical studies and ultimately, clinical trials, are necessary to fully elucidate the comparative efficacy and safety of these two promising therapeutic strategies for the treatment of neuropathic pain.
References
- 1. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2 | Journal of Neuroscience [jneurosci.org]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. Rat Sciatic Nerve Ligation Model [panache.ninds.nih.gov]
- 26. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 27. inotiv.com [inotiv.com]
- 28. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 29. researchgate.net [researchgate.net]
Org 25543 Demonstrates Potent Analgesia In Vivo, Outperforming Some Alternatives but Raising Safety Concerns
New research provides in vivo validation of the analgesic effects of Org 25543, a potent and selective inhibitor of the glycine transporter type 2 (GlyT2). Studies show that this compound effectively reduces pain in animal models of neuropathic and inflammatory pain. However, its narrow therapeutic window and the occurrence of severe side effects at higher doses highlight the need for safer alternatives. This guide compares the in vivo performance of this compound with other GlyT2 inhibitors and alternative analgesics, presenting key experimental data and methodologies for researchers in pain drug development.
This compound exerts its analgesic effect by inhibiting GlyT2, a key protein responsible for the reuptake of glycine in the spinal cord.[1][2] By blocking GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission and dampening pain signals.[1][2] This mechanism of action makes GlyT2 inhibitors a promising class of non-opioid analgesics for chronic pain conditions.[1]
Comparative In Vivo Efficacy
In preclinical models of neuropathic pain, such as the partial sciatic nerve ligation (pSNL) model in rats, this compound has demonstrated significant antiallodynic effects.[3] A subcutaneous dose of 4 mg/kg of this compound was shown to produce a significant analgesic effect.[3] In the formalin test in mice, a model of inflammatory pain, this compound reduced paw licking time during the late phase in a dose-dependent manner, with efficacy observed at doses as low as 0.06 mg/kg when administered intravenously.[4]
However, the clinical development of this compound has been hampered by its pseudo-irreversible binding to GlyT2, which is associated with a narrow therapeutic window and significant side effects, including tremors, convulsions, and even mortality at higher doses.[1][4][5][6]
This has spurred the development of alternative GlyT2 inhibitors with improved safety profiles.
Table 1: Comparison of In Vivo Analgesic Effects of this compound and Alternatives
| Compound | Target | Animal Model | Route of Administration | Effective Dose | Key Findings | Side Effects |
| This compound | GlyT2 | Rat pSNL | s.c. | 4 mg/kg | Significant antiallodynia.[3] | Tremors, stereotypies at 0.2 and 2 mg/kg.[4] |
| Mouse Formalin Test | i.v. | 0.06 - 2 mg/kg | Dose-dependent reduction in pain behavior.[4] | Convulsions and mortality at 20 mg/kg.[4] | ||
| Mouse CCI | i.p. | 30 and 50 mg/kg | Reversal of allodynia.[1] | Seizures and one lethality at 50 mg/kg.[1] | ||
| NFPS | GlyT1 | Rat pSNL | s.c. | 4 mg/kg (acute) | Produced analgesia.[3] | Not specified in this study. |
| 1 mg/kg (chronic) | Produced antiallodynia after four days.[3] | |||||
| NFPS + this compound | GlyT1 & GlyT2 | Rat pSNL | s.c. | 1 mg/kg + 2 mg/kg | Augmented and prolonged analgesia.[3] | No motor dysfunction observed.[3] |
| Compound 1 | GlyT2 (Reversible) | Mouse Formalin Test | i.p. | 25 mg/kg | 33% reduction in hyperalgesia.[4] | No sedation or tremors at effective doses.[4] |
| RPI-GLYT2-82 | GlyT2 (Reversible) | Mouse Neuropathic Pain Models | Not specified | Not specified | Provides analgesia.[1][7] | No observed mechanism-based side-effects or addiction liability.[1][7] |
| Oleoyl-d-lysine | GlyT2 (Partial, Reversible) | Rat pSNL | i.p. | 30 mg/kg | Near complete anti-allodynia.[5] | Mild side effects only at 100 mg/kg.[5] |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | Not specified | Not specified | Not specified | Mentioned as a positive control.[6] | Not specified in these studies. |
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model in Rats
The pSNL model is a widely used model of neuropathic pain. The following is a generalized protocol based on the cited literature:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the thigh. A partial ligation is performed by tying a suture around approximately one-third to one-half of the diameter of the nerve.
-
Post-operative Care: Animals are allowed to recover for a period of several days to weeks, during which they develop signs of neuropathic pain, such as mechanical allodynia.
-
Drug Administration: this compound, NFPS, or a combination is administered subcutaneously (s.c.).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A decrease in the withdrawal threshold indicates allodynia.
Formalin Test in Mice
The formalin test is a model of inflammatory pain that involves two distinct phases of nociceptive behavior.
-
Animal Subjects: Adult male mice (e.g., C57BL/6) are used.
-
Acclimation: Mice are placed in an observation chamber for a period of time to acclimate.
-
Drug Administration: this compound or a vehicle control is administered intravenously (i.v.) or intraperitoneally (i.p.) prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded. The first phase (acute pain) is typically the first 0-10 minutes post-injection, and the second phase (inflammatory pain) is approximately 15-60 minutes post-injection.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in enhancing inhibitory neurotransmission.
Experimental Workflow for In Vivo Analgesic Testing
Caption: A generalized workflow for the in vivo assessment of analgesic compounds.
Logical Relationship of GlyT Inhibitors and Analgesia
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal and Handling of Org 25543: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of Org 25543 and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated hazardous waste container.[2][3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride".[2]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Avoid mixing with strong oxidizing agents.[2]
-
-
Container Management:
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[2]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Spill and Contamination Cleanup:
-
In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material and any contaminated debris and place it into the designated hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report any spills to your laboratory supervisor and EHS office.[2]
-
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes key quantitative data regarding the inhibitory activity of this compound on the human glycine transporter 2 (hGlyT2).
| Parameter | Value | Cell Line | Assay Type | Source |
| IC₅₀ | 16 nM | CHO cells | Glycine Uptake | [2] |
| IC₅₀ | ~20 nM | HEK293 cells | [³H]glycine Uptake | [4] |
| IC₅₀ | 11.4 nM (95% CI: 8.0 to 16.4 nM) | Wild-type GlyT2 expressing cells | Glycine-dependent currents | [5] |
Experimental Protocols
Determination of this compound Inhibitory Potency using Electrophysiology in Xenopus laevis Oocytes
This protocol describes a method to assess the potency and reversibility of this compound on GlyT2-mediated glycine currents.[4]
-
Oocyte Preparation and Expression: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2 and incubated to allow for protein expression.
-
Electrophysiological Recording: Oocytes are voltage-clamped, and glycine-evoked inward currents are recorded.
-
Experimental Procedure: a. A baseline current is established by applying a first pulse of 15 µM glycine. b. The oocyte is then pre-incubated with a specific concentration of this compound for 4 minutes. c. A second pulse of 15 µM glycine is co-applied with this compound to measure the inhibited current. d. A washout period of 10 minutes with buffer is performed. e. A third pulse of 15 µM glycine is applied to assess the reversibility of inhibition.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amplitude of the second current (in the presence of this compound) to the first (baseline) current. The degree of reversibility is determined by comparing the third current to the first. Concentration-response curves are generated to calculate the IC₅₀ value.[4]
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Mechanism of this compound action in glycinergic neurotransmission.
References
Navigating the Safe Handling and Disposal of Org 25543: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective GlyT2 inhibitor Org 25543, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended.
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when aerosolization is possible. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocol: Glycine Transport Assay
The following is a detailed methodology for a glycine transport assay using this compound, a common application for this inhibitor.
Objective: To measure the inhibition of glycine transporter 2 (GlyT2) by this compound.
Materials:
-
HEK293 cells expressing human GlyT2
-
[³H]glycine (radiolabeled glycine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound solution at various concentrations
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture: Culture HEK293 cells expressing GlyT2 in appropriate media and conditions until they reach the desired confluency in multi-well plates.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Pre-incubation:
-
Aspirate the culture medium from the cells.
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound solution to the respective wells.
-
Incubate the plates for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Glycine Uptake:
-
To each well, add the assay buffer containing [³H]glycine at a known concentration.
-
Incubate for a short period (e.g., 5-15 minutes) to allow for glycine uptake.
-
-
Termination of Assay:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells multiple times with ice-cold assay buffer to remove any unbound [³H]glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Add a lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]glycine uptake in each well.
-
Plot the percentage of inhibition of glycine uptake against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the glycine uptake.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
